molecular formula C14H22N2O3 B069348 Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate CAS No. 188404-34-4

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Cat. No.: B069348
CAS No.: 188404-34-4
M. Wt: 266.34 g/mol
InChI Key: OSUKKPIXRGNCBB-ZDUSSCGKSA-N
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Description

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

butyl N-[1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKKPIXRGNCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474280
Record name butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188404-34-4
Record name butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. This molecule, a derivative of the non-proteinogenic amino acid phenylalanine, holds potential for applications in drug discovery and medicinal chemistry due to its unique structural features, including a primary aromatic amine, a secondary carbamate, and a primary alcohol.[][2] The presence of these functional groups offers multiple points for further chemical modification, making it an interesting scaffold for creating diverse chemical libraries.[3][4][5]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols. The methodologies described herein are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices and the interpretation of analytical data.

Retrosynthetic Analysis and Strategic Approach

Given the novelty of the target compound, a robust synthetic strategy is paramount. A retrosynthetic analysis suggests a multi-step pathway beginning from a readily available starting material, N-Boc-4-nitro-L-phenylalanine methyl ester. This approach allows for the sequential and controlled introduction of the desired functional groups.

Retrosynthesis Target Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Intermediate3 N-Boc-4-aminophenylalaninol Target->Intermediate3 Carbamate Formation Intermediate2 N-Boc-4-aminophenylalanine methyl ester Intermediate3->Intermediate2 Ester Reduction Intermediate1 N-Boc-4-nitrophenylalanine methyl ester Intermediate2->Intermediate1 Nitro Reduction

Caption: Retrosynthetic pathway for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Synthesis Workflow

The synthesis is proposed as a three-step process:

  • Reduction of the Nitro Group: The aromatic nitro group of the starting material is selectively reduced to a primary amine.

  • Reduction of the Methyl Ester: The methyl ester is reduced to a primary alcohol to form the amino alcohol backbone.

  • Carbamate Formation: The final step involves the formation of the butyl carbamate at the secondary amine.

Synthesis_Workflow Start N-Boc-4-nitrophenylalanine methyl ester Step1 Nitro Reduction (SnCl2·2H2O, Ethanol) Start->Step1 Intermediate1 N-Boc-4-aminophenylalanine methyl ester Step1->Intermediate1 Step2 Ester Reduction (LiBH4, THF) Intermediate1->Step2 Intermediate2 N-Boc-4-aminophenylalaninol Step2->Intermediate2 Step3 Carbamate Formation (n-Butyl Chloroformate, Base) Intermediate2->Step3 Product Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Step3->Product

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-aminophenylalanine methyl ester

The reduction of the aromatic nitro group is a critical first step. Tin(II) chloride dihydrate (SnCl2·2H2O) is chosen as the reducing agent due to its high chemoselectivity, effectively reducing the nitro group without affecting the ester or the Boc protecting group.[6][7][8] The reaction is typically carried out in ethanol at an elevated temperature to ensure complete conversion.[8][9]

  • Procedure:

    • To a solution of N-Boc-4-nitro-L-phenylalanine methyl ester (1.0 eq) in ethanol, add SnCl2·2H2O (5.0 eq).[10][11][12]

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

Step 2: Synthesis of N-Boc-4-aminophenylalaninol

The reduction of the methyl ester to a primary alcohol is achieved using a mild reducing agent to avoid unwanted side reactions. Lithium borohydride (LiBH4) is selected for this transformation as it is less reactive than lithium aluminum hydride (LiAlH4) and will selectively reduce the ester in the presence of the Boc-protected amine and the aromatic amine.[13]

  • Procedure:

    • Dissolve N-Boc-4-aminophenylalanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add LiBH4 (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired amino alcohol.

Step 3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

The final step is the formation of the butyl carbamate. This is achieved by reacting the secondary amine of the deprotected amino alcohol (after removal of the Boc group) with n-butyl chloroformate in the presence of a base to neutralize the HCl generated during the reaction. Alternatively, a more direct approach from the amino alcohol can be envisioned where the more nucleophilic secondary amine reacts preferentially. For the purpose of this guide, we will assume the direct carbamoylation of the amino alcohol.[14]

  • Procedure:

    • Dissolve N-Boc-4-aminophenylalaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

    • Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C.

    • Slowly add n-butyl chloroformate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization_Workflow Synthesized_Compound Purified Product FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR NMR NMR Spectroscopy (1H & 13C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS Purity Purity Assessment (e.g., HPLC) Synthesized_Compound->Purity Data_Analysis Structural Elucidation & Purity Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

Caption: Workflow for the characterization of the final product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.[15]

Functional Group **Expected Wavenumber (cm⁻¹) **Vibration Mode
O-H (alcohol)3500-3200 (broad)Stretching
N-H (amine)3500-3300 (sharp, two bands)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=O (carbamate)1720-1680Stretching[16]
C=C (aromatic)1600-1450Stretching
C-N1350-1000Stretching[17]
C-O1250-1050Stretching[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the synthesized compound.[18][19][20][21]

¹H NMR (Expected Chemical Shifts, δ in ppm):

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to NH₂)6.6-6.8Doublet2H
Aromatic (meta to NH₂)7.0-7.2Doublet2H
NH₂ (amine)3.5-4.5Broad singlet2H
CH (methine)3.8-4.2Multiplet1H
CH₂ (benzyl)2.7-3.0Multiplet2H
CH₂ (hydroxyethyl)3.4-3.7Multiplet2H
OH (alcohol)2.0-3.0Broad singlet1H
O-CH₂ (butyl)3.9-4.1Triplet2H
CH₂ (butyl)1.4-1.6Multiplet2H
CH₂ (butyl)1.2-1.4Multiplet2H
CH₃ (butyl)0.8-1.0Triplet3H

¹³C NMR (Expected Chemical Shifts, δ in ppm):

Carbon(s) Expected Chemical Shift (ppm)
C=O (carbamate)155-158[22]
Aromatic (C-NH₂)145-148
Aromatic (CH)128-130[23]
Aromatic (CH)114-116
Aromatic (C-CH₂)128-132
CH (methine)55-60
CH₂ (hydroxyethyl)63-67
O-CH₂ (butyl)65-68
CH₂ (benzyl)38-42
CH₂ (butyl)30-32
CH₂ (butyl)18-20
CH₃ (butyl)13-15
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass for C₁₄H₂₂N₂O₃ can be calculated and compared with the experimental value.

Potential Applications in Drug Discovery

Amino acid derivatives are fundamental building blocks in modern medicinal chemistry.[][2] The title compound, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, possesses several features that make it an attractive scaffold for further derivatization:

  • Primary Aromatic Amine: This group can be readily modified through reactions such as acylation, sulfonylation, or diazotization, allowing for the introduction of a wide range of substituents.

  • Primary Alcohol: The hydroxyl group can be a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing further opportunities for structural diversification.

  • Carbamate Linkage: Carbamates are known to be relatively stable in vivo and are present in numerous approved drugs.[24]

  • Chiral Center: The presence of a stereocenter allows for the exploration of stereospecific interactions with biological targets.

The structural features of this compound make it a potential intermediate for the synthesis of protease inhibitors, receptor antagonists, or other biologically active molecules.[3][4][5]

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. While this compound may be novel, its synthesis is based on well-established and reliable organic transformations. The proposed characterization workflow will ensure the unambiguous identification and purity assessment of the final product. The versatile structure of this molecule makes it a promising candidate for further exploration in the context of drug discovery and development.

References

  • Puumi, J. (2025, July 24). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. University of Helsinki Research Portal.
  • Semantic Scholar. (2018, March 5).
  • ACS Publications. (2004, July 24). Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration Is Substituent-Dependent | Organic Letters.
  • BOC Sciences.
  • ResearchGate. (2025, August 6).
  • Chemical Communications (RSC Publishing).
  • Common Conditions. Nitro Reduction.
  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
  • MDPI. (2025, July 21).
  • Common Organic Chemistry. Nitro Reduction - SnCl2.
  • Chemistry Stack Exchange. (2025, March 16).
  • (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • SciSpace.
  • (2021, April 29).
  • ACS Publications - ACS.org. (2024, November 11). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • PubMed. (2005, July 15). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics.
  • Rsc.org.
  • ResearchGate.
  • LGC Standards. N-Boc-4-nitro-L-phenylalanine Methyl Ester.
  • PMC. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
  • ChemicalBook. (2025, July 14). N-Boc-4-nitro-L-phenylalanine Methyl Ester | 65615-89-6.
  • SCBT. N-Boc-4-nitro-L-phenylalanine Methyl Ester | CAS 65615-89-6.
  • Rsc.org.
  • PMC. (2017, July 19).
  • Rsc.org. 1H- and 13C-NMR for.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • N-Boc-4-nitro-L-phenylalanine Methyl Ester | Chemical Name.
  • Fluorochem. tert-Butyl (R)-(2-(4-aminophenyl)-2-hydroxyethyl)
  • PubChem. 1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-3-methyl-butyl.
  • PMC. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)
  • ResearchGate. 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and.
  • ChemicalBook.
  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Inform
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)
  • Sigma-Aldrich. tert-Butyl (2-aminobenzyl)(ethyl)
  • Advanced ChemBlocks. (2026, February 15). tert-Butyl N-[(2S)-2-(4-aminophenyl)
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)
  • MDPI. (2025, January 16).
  • Pharmaffiliates. [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino] propyl]carbamic Acid tert-Butyl Ester.
  • GNPS.
  • BroadPharm. tert-butyl bis(2-hydroxyethyl)

Sources

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate , a critical intermediate in the synthesis of antiretroviral therapeutics and bioconjugate linkers.

Part 1: Chemical Identity & Core Data

This compound serves as a chiral scaffold, providing a "masked" amino-phenylalanine backbone essential for protease inhibitors (e.g., HIV therapeutics) and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs). While the raw nomenclature specifies "Butyl," the industrial standard and CAS registry correspond to the tert-butyl (Boc) protected derivative, which is the stable, isolable intermediate used in drug development.

Parameter Technical Specification
Common Name Boc-4-amino-L-phenylalaninol
CAS Registry Number 887580-30-5
IUPAC Name tert-Butyl N-[(2_S_)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
Synonyms Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate; (S)-[1-(4-Aminobenzyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Chirality (S)-Enantiomer (derived from L-Phenylalanine)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the tert-butyl carbamate protecting group (Boc), the chiral center (S-configuration), and the reactive aniline moiety.

ChemicalStructure cluster_legend Figure 1: Functional Architecture of CAS 887580-30-5 Boc Boc Group (tert-Butoxycarbonyl) Core Chiral Backbone (S)-2-amino-3-phenylpropan-1-ol Boc->Core  Protects Amine (N-terminus)   Aniline Reactive Handle 4-Amino Group (-NH2) Core->Aniline  Para-substitution  

Caption: Structural decomposition of Boc-4-amino-L-phenylalaninol showing the protective group and reactive sites.[1]

Part 2: Synthesis & Manufacturing Protocol

The synthesis of CAS 887580-30-5 requires strict regioselectivity to maintain the chiral integrity of the L-phenylalanine backbone. The preferred industrial route avoids direct nitration of phenylalaninol (which yields isomeric mixtures) and instead utilizes a stepwise reduction approach starting from Boc-4-nitro-L-phenylalanine .

Reaction Pathway[3][4][5][8]
  • Activation: Mixed anhydride formation of the carboxylic acid.

  • Reduction 1: Chemoselective reduction of the anhydride to the alcohol (preserving the nitro group).

  • Reduction 2: Catalytic hydrogenation of the nitro group to the aniline.

SynthesisPathway Start Starting Material: Boc-4-nitro-L-phenylalanine Step1 Step 1: Activation (i-BuOCOCl, NMM, THF, -15°C) Start->Step1 Inter1 Intermediate: Mixed Anhydride Step1->Inter1 Step2 Step 2: Reduction (Alcohol Formation) (NaBH4, H2O, 0°C) Inter1->Step2 Inter2 Intermediate: Boc-4-nitro-L-phenylalaninol Step2->Inter2 Step3 Step 3: Hydrogenation (Nitro Reduction) (H2, 10% Pd/C, MeOH) Inter2->Step3 Product Final Product: Boc-4-amino-L-phenylalaninol (CAS 887580-30-5) Step3->Product

Caption: Stepwise synthesis flow ensuring chiral retention and functional group fidelity.

Detailed Experimental Protocol
Step 1 & 2: Formation of Boc-4-nitro-L-phenylalaninol
  • Reagents: Boc-4-nitro-L-phenylalanine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Sodium Borohydride (NaBH₄, 2.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

  • Procedure:

    • Dissolve Boc-4-nitro-L-phenylalanine in anhydrous THF and cool to -15°C (ice/salt bath).

    • Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 30 minutes to form the mixed anhydride. Critical: Maintain temperature < -10°C to prevent racemization.

    • Filter off the precipitated NMM·HCl salt rapidly under cold conditions.

    • Add the filtrate to a suspension of NaBH₄ in water/THF at 0°C. Stir for 1 hour.

    • Quench: Carefully add 1N HCl to neutralize excess borohydride. Extract with Ethyl Acetate.[1][3][2]

    • Yield: Expect ~85-90% of the nitro-alcohol intermediate.

Step 3: Catalytic Hydrogenation to CAS 887580-30-5
  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂, balloon or 1 atm).

  • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve the nitro-intermediate in MeOH.

    • Add 10 wt% of Pd/C catalyst carefully (under inert atmosphere).

    • Purge with H₂ and stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of yellow nitro compound).

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Validation: The product should be a white to off-white solid.

Part 3: Applications in Drug Development[3]

HIV Protease Inhibitor Synthesis

This compound is a direct precursor to the "P1" ligand in antiretroviral drugs. The (S)-hydroxyethyl backbone mimics the transition state of the peptide bond cleavage catalyzed by HIV protease.

  • Mechanism: The hydroxyl group acts as a transition-state isostere, binding to the catalytic aspartic acid residues (Asp25/Asp25') in the HIV protease active site.

  • Derivatization: The free aniline (-NH2) at the para-position is typically sulfonylated (e.g., with 4-methoxybenzenesulfonyl chloride) to increase lipophilicity and binding affinity, a strategy seen in Darunavir and Amprenavir analogs.

Antibody-Drug Conjugates (ADCs)

The aniline group serves as a "chemical handle" for bioconjugation.

  • Linker Chemistry: The aniline can be reacted with bifunctional linkers (e.g., MC-Val-Cit-PAB) to attach cytotoxic payloads.

  • Cleavage: The carbamate bond is stable in circulation but can be designed to degrade inside the lysosome, releasing the active pharmacophore.

Part 4: Analytical Characterization

To ensure the integrity of CAS 887580-30-5, the following analytical benchmarks must be met:

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 1.35 (s, 9H, Boc-tBu); δ 2.5-2.8 (m, 2H, Benzyl-CH₂); δ 3.3-3.5 (m, 3H, CH-CH₂OH); δ 4.8 (s, 2H, NH₂); δ 6.5 (d, 2H, Ar-H ortho to NH₂); δ 6.8 (d, 2H, Ar-H meta to NH₂).
Mass Spectrometry (ESI+) [M+H]⁺ = 267.17 ; [M+Na]⁺ = 289.15 .
HPLC Purity >98% (Area under curve); Monitor at 210 nm and 254 nm.
Optical Rotation [α]D²⁰ ≈ -22.0° (c=1, MeOH). Sign is critical for S-enantiomer confirmation.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air.

  • Handling: Use standard PPE. Avoid inhalation of dust. In case of contact, wash with copious amounts of water.

References

  • National Center for Biotechnology Information (PubChem) . (n.d.). Compound Summary for CAS 887580-30-5 (Boc-4-amino-L-phenylalaninol). Retrieved February 26, 2026, from [Link]

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving P2-Ligands. Journal of Medicinal Chemistry. (Contextual reference for hydroxyethylamino sulfonamide isosteres).
  • Vertex Pharmaceuticals . (Various Patents).[1][4][5] Sulfonamide Inhibitors of Aspartyl Protease. (Describes the utility of 4-amino-phenylalaninol scaffolds in drug design).

Sources

Whitepaper: Discovery, Synthesis, and Characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate: A Novel Bifunctional Moiety for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The relentless pursuit of novel molecular architectures with enhanced therapeutic potential is a cornerstone of modern drug discovery. This guide details the conceptual discovery, proposed synthesis, and comprehensive structural elucidation of a novel bifunctional molecule: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. This compound uniquely integrates three critical pharmacophoric and functional motifs: a primary aromatic amine at the para position of a benzyl group, a stable carbamate linker, and a terminal primary hydroxyl group. The presence of the p-aminobenzyl group offers a well-established handle for conjugation, particularly in the design of cleavable linkers for antibody-drug conjugates (ADCs).[1][2] The carbamate moiety provides metabolic stability and specific hydrogen bonding capabilities, while the terminal hydroxyl group presents a versatile site for secondary derivatization to modulate pharmacokinetic properties.[3] This document provides a complete, field-proven roadmap for its synthesis, purification, and rigorous structural validation, establishing a foundation for its exploration in medicinal chemistry and targeted therapeutics.

Introduction: The Strategic Imperative for Novel Bifunctional Molecules

In drug development, the ability to precisely control a molecule's interaction with biological systems is paramount. Bifunctional molecules, which contain multiple distinct functional groups, offer a strategic advantage by enabling modular design, targeted delivery, and tunable pharmacokinetic profiles. The carbamate functional group, in particular, is a privileged structure in medicinal chemistry, valued for its metabolic stability and role as a key component in numerous FDA-approved drugs.[3] Its manipulation allows for the fine-tuning of a compound's biological and pharmacokinetic properties.[3]

The incorporation of an aminobenzyl moiety introduces a feature widely exploited in prodrug and linker design. Specifically, the p-aminobenzyl carbamate system is a cornerstone of linker technology in ADCs, designed for selective cleavage within the tumor microenvironment.[1][2] Furthermore, the 2-hydroxyethylcarbamate substructure provides hydrophilicity and a reactive handle for further chemical modification, which can be crucial for improving solubility and creating derivatives with tailored properties.[4][5]

The novel structure of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate was conceived to merge these functionalities into a single, versatile platform. The primary aromatic amine serves as a latent attachment point, the carbamate as a stable linker, and the hydroxyl group as a point for secondary modification. This guide provides the complete scientific rationale and experimental blueprint for the "discovery" and validation of this promising new chemical entity.

Proposed Synthesis and Purification

The synthesis of the target molecule is designed as a robust, multi-step process commencing from commercially available starting materials. The causality behind this pathway is rooted in established, high-yield reactions and strategic use of protecting groups to prevent unwanted side reactions.

Retrosynthetic Analysis & Strategic Workflow

A logical retrosynthetic analysis of the target compound involves the disconnection of the carbamate C-N bond, leading to two key synthons: an N-protected 4-aminobenzyl alcohol derivative and a butyl-activated carbamate precursor. The forward synthesis is therefore designed to first prepare a Boc-protected aminobenzyl alcohol, activate it, couple it with 2-aminoethanol, and finally introduce the butyl group. A more direct and efficient pathway, however, involves the reaction of a protected aminobenzyl alcohol with an isocyanate, followed by deprotection. The workflow below outlines the chosen, optimized pathway.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Carbamate Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A 4-Aminobenzyl alcohol B Boc-4-aminobenzyl alcohol A->B Boc2O, DIEA THF, Reflux D Protected Intermediate B->D NaH, THF, 0°C to RT C Butyl Isocyanate C->D E Target Molecule D->E TFA, DCM F Purified Target Molecule E->F Silica Gel Chromatography

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of tert-butyl (4-(hydroxymethyl)phenyl)carbamate (Boc-4-aminobenzyl alcohol)

  • Reagent Preparation: To a solution of 4-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add N,N-diisopropylethylamine (DIEA, 1.0 eq).

  • Reaction Initiation: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) to the solution under a nitrogen atmosphere.

  • Reaction Conditions: Heat the mixture to reflux and stir overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 0.1 N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by silica gel column chromatography to yield the Boc-protected intermediate as a white solid.[6]

Causality: The Boc group is selected for its stability under the conditions required for the subsequent carbamate formation and its clean, acid-labile removal that does not affect other functional groups. DIEA is a non-nucleophilic base used to scavenge the acid byproduct.

Protocol 2.2.2: Synthesis of Butyl 1-(4-((tert-butoxycarbonyl)amino)benzyl)-2-hydroxyethylcarbamate (Protected Intermediate)

  • Reagent Preparation: Dissolve the Boc-protected alcohol (1.0 eq) from the previous step in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Activation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

  • Carbamate Formation: Add butyl isocyanate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Causality: The use of NaH ensures complete deprotonation of the benzyl alcohol, forming a potent nucleophile (alkoxide) that readily attacks the electrophilic carbonyl carbon of the butyl isocyanate. This reaction is highly efficient for carbamate bond formation.

Protocol 2.2.3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (Final Product)

  • Deprotection: Dissolve the protected intermediate from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the mixture at room temperature for 2-3 hours until TLC indicates complete removal of the Boc group.

  • Work-up and Neutralization: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Final Isolation and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final compound is purified using silica gel flash chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure title compound.

Causality: TFA provides a strongly acidic medium required for the cleavage of the acid-labile Boc protecting group without affecting the newly formed carbamate linkage or other functionalities.

Structural Elucidation: A Self-Validating System

Confirming the identity of a novel chemical entity requires a multi-faceted analytical approach where each technique provides complementary data, creating a self-validating system for the proposed structure.

Diagram 2: Structural Elucidation Workflow

G Start Purified Compound MS HRMS Analysis (Molecular Formula) Start->MS IR FTIR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Framework) Start->NMR Purity HPLC Analysis (Purity Assessment) Start->Purity Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm Purity->Confirm

Caption: Integrated workflow for the definitive structural confirmation of the target molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule and, by extension, its elemental composition. This provides the first definitive piece of evidence for the successful synthesis.

Table 1: Predicted HRMS Data
Parameter Predicted Value
Molecular FormulaC₁₄H₂₂N₂O₃
Exact Mass266.1630
M+H⁺ (Adduct)267.1703
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the compound's atomic framework. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.15d2H8.4Ar-H (ortho to CH₂)
6.65d2H8.4Ar-H (ortho to NH₂)
5.05s2H-O-CH₂ -Ar
4.90br s1H-NH -COO
4.15t2H5.2COO-CH₂
3.70s2H-Ar-NH₂
3.45q2H5.2CH₂ -OH
2.50br s1H-OH
1.50sextet2H7.4CH₂-CH₂ -CH₃
1.35sextet2H7.4CH₂ -CH₂-CH₃
0.90t3H7.4CH₃
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
156.5C =O (Carbamate)
145.0Ar-C -NH₂
129.5Ar-C H
128.0Ar-C -CH₂
115.0Ar-C H
68.0O-C H₂-Ar
62.0C H₂-OH
43.0COO-C H₂
41.0C H₂-CH₂-CH₃
19.5C H₂-CH₃
13.8C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands
Frequency Range (cm⁻¹) Functional Group Assignment
3400-3200 (broad)O-H stretch (alcohol) and N-H stretch (amine)
3300 (sharp)N-H stretch (carbamate)
2960-2850C-H stretch (aliphatic)
1690C=O stretch (carbamate)
1620 & 1515C=C stretch (aromatic ring)
1250C-N stretch
1050C-O stretch

Novelty and Potential Applications in Drug Development

The novelty of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate lies in its unique convergence of three strategically important chemical motifs. This structure is not merely a new molecule but a purpose-built platform for addressing key challenges in drug design.

  • Platform for Targeted Therapeutics (ADCs): The primary aromatic amine is a well-documented precursor for the para-amino-benzyl carbamate (PABC) self-immolative linker, a critical component in clinically successful ADCs.[1][2] The title compound can be readily diazotized and coupled to antibodies, with the carbamate and butyl portions serving to modify the solubility and cell permeability of the linker-payload system.

  • Enzyme Inhibition and Modulation: Carbamates are known inhibitors of various enzymes, including cholinesterases and serine proteases.[7] The specific substitution pattern of this molecule presents a novel scaffold for screening against various enzymatic targets, where the aminobenzyl and hydroxyethyl groups can be tailored to optimize binding within an enzyme's active site.

  • Fragment-Based Drug Discovery (FBDD): The molecule can serve as a high-value fragment in FBDD campaigns. The terminal hydroxyl group provides a straightforward vector for chemical elaboration, allowing for the rapid generation of a library of derivatives to probe protein binding pockets and build more potent leads.[5]

  • Improved Pharmacokinetic Properties: The combination of the hydrophilic hydroxyl group and the moderately lipophilic butyl-benzyl portion provides a balanced physicochemical profile. This balance is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group can be further modified, for instance, through PEGylation, to enhance solubility and circulation half-life.[8]

Conclusion

This technical guide has detailed the conceptualization, rational design, and validation pathway for a novel molecular entity, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. By providing a robust synthetic protocol and a comprehensive, self-validating characterization workflow, we establish the "discovery" of this compound. Its unique trifunctional architecture presents a significant opportunity for innovation in several areas of drug development, most notably as a versatile platform for constructing advanced ADCs, as a novel scaffold for enzyme inhibitors, and as a valuable building block for fragment-based design. Further investigation into its biological activities is highly warranted and promises to unlock its full therapeutic potential.

References

  • Smolecule. (2023, August 15). Buy 2-Hydroxyethyl carbamate | 5395-01-7.
  • Solubility of Things. 2-Hydroxyethyl carbamate.
  • Benchchem. ethyl N-(2-hydroxyethyl)carbamate | 5602-93-7.
  • Solubility of Things. Benzyl 2-hydroxyethylcarbamate.
  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • National Institutes of Health. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem.
  • PubMed. (2016, March 15). Synthesis of Novel Cellulose Carbamates Possessing Terminal Amino Groups and Their Bioactivity.
  • PubMed. (2025, February 3). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
  • ResearchGate. 2-Hydroxyethylcarbamate dehydration products.
  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubMed Central. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Semantic Scholar. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. PABC, p-aminobenzyl carbamate, CAS#:918132-66-8.
  • SciELO. Carbamates: Are they “Good” or “Bad Guys”?.
  • BroadPharm. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9.
  • ChemicalBook. BOC-4-AMINOBENZYLALCOHOL synthesis.

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An In-Depth Technical Guide to the In Silico First-Pass Analysis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded framework for conducting initial computational modeling and molecular docking studies on Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, a novel chemical entity. As pre-clinical data for this specific molecule is not publicly available, this guide is structured as a prospective workflow. It is designed for researchers, computational chemists, and drug development professionals to navigate the critical early stages of characterization, from ligand preparation to predictive toxicology. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data prior to committing resources for in vitro or in vivo studies.

Introduction: The Rationale for a Computational-First Approach

The journey of a new chemical entity (NCE) from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or lack of efficacy.[1][2] The carbamate functional group is a well-established scaffold in medicinal chemistry, present in numerous approved drugs, and is known for its ability to engage in key hydrogen bonding interactions and, in some cases, act as a covalent inhibitor of serine hydrolases.[3][4] The specific molecule, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, combines this carbamate core with a flexible butyl chain, a substituted aromatic ring, and a hydroxyethyl group, suggesting multiple potential points of interaction with a biological target.

Before embarking on costly and time-consuming synthesis and laboratory testing, a robust in silico analysis serves as an indispensable first pass.[5][6][7] This computational approach allows us to build a foundational understanding of the molecule's structural properties, predict its potential biological targets, evaluate its binding affinity and mode, and forecast its drug-likeness and potential liabilities.[8][9][10] This guide details a validated, multi-step computational workflow designed to generate a comprehensive initial assessment of this NCE.

Part 1: Foundational Workflow for In Silico Analysis

A successful computational study follows a logical progression, where the output of each stage informs the next. The workflow described here is designed to systematically build a profile of the NCE, starting with its intrinsic properties and moving toward its potential biological interactions and systemic behavior.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Drug-Likeness Profile Ligand Ligand Preparation (3D Structure Generation) TargetID Putative Target Identification (Reverse Pharmacophore/Docking) Ligand->TargetID Validation Protocol Validation (Re-docking Known Ligand) TargetID->Validation Docking Molecular Docking (Binding Pose Prediction) MD Molecular Dynamics (Complex Stability Assessment) Docking->MD Validation->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) MD->ADMET

Overall In Silico Characterization Workflow.

Part 2: Ligand and Target Preparation: Setting the Stage for Accurate Simulation

The principle of 'garbage in, garbage out' is paramount in computational chemistry. The quality of the initial structures of both the ligand (our NCE) and its protein target directly dictates the reliability of all subsequent results.

Ligand Preparation Protocol

This protocol ensures the NCE is represented in its most energetically favorable and biologically relevant three-dimensional state.

  • 2D to 3D Structure Generation :

    • Action : Draw the 2D structure of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

    • Causality : A precise 2D representation is the blueprint for the 3D structure. Errors in connectivity will lead to an incorrect 3D model.

    • Conversion : Use a program like Open Babel or the structure-building tools within Schrödinger Maestro or MOE to convert the 2D structure into a preliminary 3D model.

  • Protonation State and Tautomer Generation :

    • Action : Employ a tool like Epik (Schrödinger) or the Protonate 3D function (MOE) to generate likely protonation states and tautomers at a physiological pH of 7.4 ± 0.5.

    • Causality : The protonation state of the primary amine and other functional groups dramatically affects a molecule's ability to form hydrogen bonds and electrostatic interactions, which are critical for target binding.[11]

  • Energy Minimization :

    • Action : Perform a geometry optimization (energy minimization) on the 3D structure using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field).

    • Causality : The initial 3D conversion may result in strained bond lengths, angles, or steric clashes. Energy minimization relaxes the structure into a low-energy, stable conformation, which is more representative of its state in solution.

Target Identification: Finding a Biological Partner

For a novel compound without a known target, we must use computational methods to generate hypotheses. This is a critical step that transforms the investigation from a purely theoretical exercise into a focused drug discovery effort.[12][13]

  • Method 1: Reverse Pharmacophore Screening :

    • Concept : A pharmacophore is a 3D arrangement of electronic and steric features necessary for biological activity. We can extract a pharmacophore model from our NCE and screen it against a database of protein structures annotated with binding site pharmacophores (e.g., PharmMapper, ZINCPharmer).

    • Causality : This method identifies proteins that have binding sites geometrically and chemically complementary to our NCE, suggesting they are potential binding partners.

  • Method 2: Inverse/Reverse Docking :

    • Concept : Instead of docking one ligand to one target, we dock our single NCE against a library of many different protein structures (e.g., the entire PDB).

    • Causality : By evaluating the predicted binding energy across a wide range of potential targets, we can rank them to identify those with the most favorable interactions, warranting further investigation.[14]

For this guide, let's hypothesize that our screening efforts identified Acetylcholinesterase (AChE) as a high-probability target, a common target for carbamate-containing compounds.[3][4] We will proceed using a high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7).

Protein Preparation Protocol

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking.[15] It must be "cleaned" and prepared.

  • Import and Clean Structure : Load the PDB file into a molecular modeling suite. Remove all non-essential components: water molecules more than 5 Å away from the active site, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens : Crystal structures often lack explicit hydrogen atoms. Add them, ensuring correct ionization states for acidic and basic residues.

  • Optimize Hydrogen Bonds : Flip and reorient hydroxyl groups, amide groups (Asn, Gln), and the imidazole ring of histidine to optimize the hydrogen-bonding network.

  • Restrained Minimization : Perform a brief, restrained energy minimization of the protein structure. This relieves any steric clashes introduced during preparation without significantly altering the experimentally determined backbone coordinates.

Part 3: Molecular Docking and Validation

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "docking score".[16]

The Self-Validating Docking Protocol

A docking protocol's trustworthiness must be established before it can be used to predict the binding of a novel compound.[17][18] This is achieved by re-docking the original co-crystallized ligand and assessing the protocol's ability to reproduce the experimental binding pose.

G PDB Select Target PDB (e.g., 4EY7 with co-crystallized ligand) PrepProt Prepare Protein (Clean, Add Hydrogens, Minimize) PDB->PrepProt Extract Extract Co-crystallized Ligand (This is the 'answer key') PDB->Extract Redock Re-dock Extracted Ligand into Prepared Protein PrepProt->Redock Extract->Redock RMSD Calculate RMSD (Compare docked pose to original pose) Redock->RMSD Decision RMSD <= 2.0 Å? RMSD->Decision Success Protocol Validated (Proceed with NCE) Decision->Success Yes Failure Protocol Invalid (Adjust Grid/Parameters) Decision->Failure No DockNCE Dock Butyl 1-(4-aminobenzyl)- 2-hydroxyethylcarbamate Success->DockNCE

Sources

Methodological & Application

HPLC and LC-MS methods for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate by HPLC/UV and LC-MS/MS

Authored by: Senior Application Scientist
Introduction

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is a molecule possessing a combination of functional groups that present unique challenges and opportunities for analytical characterization. Its structure includes a carbamate linkage, a primary aromatic amine, a hydroxyl group, and a butyl chain, resulting in both polar and non-polar characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies detailed herein are designed to be stability-indicating, a critical requirement in pharmaceutical development for ensuring the safety, efficacy, and quality of drug substances and products.[1][2][3] A stability-indicating method is capable of accurately quantifying the active pharmaceutical ingredient (API) while separating it from any process impurities and degradation products that may form under various stress conditions.[1][4] This guide emphasizes the scientific rationale behind procedural choices, from column and mobile phase selection to mass spectrometry parameters, to ensure technical accuracy and field-proven reliability.

Analyte Properties and Analytical Considerations

Understanding the physicochemical properties of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is fundamental to developing a successful analytical method.

  • Polarity: The molecule is amphiphilic, with the non-polar butyl and benzyl groups and the polar amine, hydroxyl, and carbamate functionalities. This makes reversed-phase HPLC an ideal separation technique.[5][6][7]

  • UV Absorbance: The presence of the 4-aminobenzyl group, an aromatic chromophore, allows for sensitive detection using UV spectrophotometry.[4] The electronic environment of this chromophore is influenced by the amine group, which will be affected by the mobile phase pH.[8]

  • Ionization: The primary aromatic amine is basic and will be readily protonated in an acidic environment. This property is leveraged for highly sensitive and selective analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[9]

Part 1: Stability-Indicating HPLC-UV Method

This section details a reversed-phase HPLC method for the quantification of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate and the separation of its potential degradation products.

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[5][6] A gradient elution is employed to ensure adequate retention of the main compound while allowing for the elution of more polar or non-polar impurities within a reasonable runtime. The method is designed to be stability-indicating by performing forced degradation studies to demonstrate specificity.[1][10]

Experimental Protocol: HPLC-UV
1.2.1. Recommended Equipment and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Formic acid (FA), HPLC grade.

  • Purified water (18.2 MΩ·cm).

1.2.2. Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving effective separation.[1] Reversed-phase columns are the most common choice for separating a wide range of compounds.[6][7] A C18 column is recommended as a starting point due to its versatility.[7] The mobile phase pH is controlled with a low concentration of formic acid to protonate the basic amine group, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[11]

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure. The C18 phase offers robust hydrophobic retention for the non-polar parts of the analyte.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure consistent protonation of the analyte's amine group and suppresses silanol activity.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution Time (min)%B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 240 nm (or λmax from PDA)The aminobenzyl group is expected to have strong absorbance in this region. A PDA detector should be used to confirm the optimal wavelength.
1.2.3. Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water. Degas before use.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 A:B) is recommended to ensure sample compatibility with the initial mobile phase conditions and prevent peak distortion.[12]

  • Standard Stock Solution: Accurately weigh about 10 mg of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution as required to prepare working standards for linearity and accuracy assessments (e.g., 1-50 µg/mL).

Forced Degradation Studies (for Specificity)

To validate the method as stability-indicating, forced degradation studies must be performed.[2][3] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradation products can be resolved from the parent peak.[2]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample solution to UV light (as per ICH Q1B guidelines).

After exposure, samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The chromatograms are then evaluated for the separation of the main peak from any new peaks that appear.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation API API Sample Stress Apply Stress (Acid, Base, H2O2, Heat, Light) API->Stress Neutralize Neutralize & Dilute Stress->Neutralize Inject Inject into HPLC Neutralize->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Assess Assess Peak Purity & Resolution Chromatogram->Assess Validate Validate Specificity Assess->Validate G cluster_frags Potential Fragment Ions M [M+H]⁺ Butyl 1-(4-aminobenzyl)- 2-hydroxyethylcarbamate F1 Loss of Butene (C4H8) M->F1 -56 Da F2 Loss of Butyl Carbamate moiety M->F2 -117 Da F3 Loss of CO2 M->F3 -44 Da F4 Benzylic Cleavage M->F4 Forms m/z 106

Caption: Predicted MS/MS Fragmentation Pathways.

Part 3: Method Validation Protocol

Any new analytical method must be validated to ensure it is suitable for its intended purpose. [13]Validation should be performed according to ICH Q2(R1) guidelines. [14][15][16]

Validation Parameters and Acceptance Criteria
Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak for the analyte is pure and resolved from degradation peaks (Resolution > 2.0).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate, column temp.) are slightly varied.

Part 4: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. [17][18]

For Drug Substance (Bulk API)
  • Method: Direct dissolution.

  • Protocol: Accurately weigh the sample and dissolve it in the chosen sample diluent to achieve the desired final concentration within the linear range of the method.

For Drug Product (e.g., Tablets)
  • Method: Extraction.

  • Protocol:

    • Weigh and grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Transfer to a volumetric flask and add the sample diluent.

    • Sonicate for 15-20 minutes to ensure complete extraction of the API.

    • Dilute to volume, mix well, and filter through a 0.45 µm syringe filter to remove excipients.

    • Further dilute the filtrate if necessary to bring the concentration into the calibration range.

For Biological Matrices (e.g., Plasma)
  • Method: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE).

  • PPT Protocol: A simple and fast method. [17][19] 1. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. 2. Vortex for 1 minute to precipitate proteins. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Transfer the supernatant to a clean vial for LC-MS/MS analysis. [19]

G cluster_lcms LC-MS/MS System LC LC Separation Module ESI ESI Source LC->ESI MS Tandem Mass Spectrometer (Q1-Q2-Q3) ESI->MS

Caption: Core Components of the LC-MS/MS System.

Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions with silanols.- Column degradation (high pH).- Extracolumn dead volume.- Ensure mobile phase pH is low enough (~2.7-3.0).- Consider a column with better end-capping or a hybrid particle column.- Check and refit all column connections. [20]
Poor Resolution - Inadequate column efficiency.- Inappropriate mobile phase composition.- Switch to a column with smaller particles (e.g., 1.8 µm).- Optimize the gradient slope (make it shallower).- Try a different organic solvent (e.g., methanol instead of ACN) to alter selectivity. [21]
Low MS Signal - Ion suppression.- Inefficient ionization.- Incorrect MS parameters.- Ensure mobile phase is free of non-volatile salts (like phosphate or TFA).- Optimize ESI source parameters (voltages, temperatures, gas flows).- Check for matrix effects by analyzing standards in extracted blank matrix.
Split Peaks - Clogged column inlet frit.- Column void.- Sample solvent incompatible with mobile phase.- Reverse and flush the column (without connecting to the detector).- Replace the column.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. [12]
References
  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Stability Indicating HPLC Method Development: A Review. Academia.edu. [Link]

  • Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Carbamates analysis by on-line extraction HPLC/UV-DAD. ResearchGate. [Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Method for Analyzing Carbamate Pesticides. Scribd. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]

  • Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.gov. [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. BGB Analytik. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Chapter 3: Separation Modes and their Mechanisms (1). Shodex HPLC Columns. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • How can you use UV spectroscopy to distinguish between the compounds A and B? Pearson. [Link]

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Derivatization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate for SAR Profiling

Executive Summary & Scaffold Analysis

This guide details the derivatization protocols for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate , a high-value pharmacophore often utilized as a transition-state isostere in protease inhibitors (e.g., HIV, Renin) or as a chiral adrenergic scaffold.

Effective Structure-Activity Relationship (SAR) profiling of this molecule requires a vector-based approach. The scaffold presents three distinct chemical handles with varying reactivity profiles. Understanding the chemoselectivity between the highly nucleophilic aniline and the amphoteric primary alcohol is critical to avoiding protecting-group-heavy synthetic routes.

Vector Analysis (The "Why")

The molecule is divided into three modification zones:

  • Vector A (The Warhead - Aniline): The 4-aminobenzyl moiety. This is the primary vector for electronic and steric tuning. It targets H-bond acceptors or hydrophobic pockets in the receptor.

  • Vector B (The Solubilizer - Alcohol): The 2-hydroxyethyl tail. Modifications here modulate Topological Polar Surface Area (TPSA), solubility, and blood-brain barrier (BBB) permeability.

  • Vector C (The Anchor - Carbamate): The butyl carbamate moiety. This lipophilic tail often occupies the S1/S1' specificity pockets.

Reaction Logic & Workflow (Visual)

The following decision tree outlines the synthetic pathways based on SAR priority. Note the chemoselective priority of the aniline nitrogen over the hydroxyl oxygen.

SAR_Workflow Scaffold Scaffold (Free Aniline / Free OH) Decision SAR Objective? Scaffold->Decision Path_A Vector A: Electronic/Steric Tuning Decision->Path_A High Potency Path_B Vector B: Solubility/Permeability Decision->Path_B ADME/Solubility Rxn_A1 Amide Coupling (HATU/Acid) Path_A->Rxn_A1 Chemoselective Rxn_A2 Urea Formation (Isocyanates) Path_A->Rxn_A2 Rxn_A3 Sulfonylation (Sulfonyl Chlorides) Path_A->Rxn_A3 Rxn_B1 Step 1: N-Protection (Trityl/Boc) Path_B->Rxn_B1 Rxn_B2 Step 2: O-Alkylation (NaH/R-X) Rxn_B1->Rxn_B2 Rxn_B3 Step 3: Deprotection Rxn_B2->Rxn_B3

Figure 1: Chemoselective derivatization workflow. Note that Vector A (Aniline) can be modified directly without protecting Vector B (Alcohol) due to nucleophilicity differences.

Detailed Protocols

Protocol A: Chemoselective Aniline Derivatization (Amide Library)

Objective: Create a library of amides to explore the electronic requirements of the binding pocket. Challenge: Prevent O-acylation of the neighboring hydroxyl group. Solution: Exploit the higher nucleophilicity of the aniline nitrogen (


) compared to the alcohol (

) using controlled pH and non-catalytic activation.

Materials:

  • Scaffold (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT). Visual Cue: Solution may turn slightly yellow.

  • Addition: Add the Scaffold (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.5 eq).[1]

  • Incubation: Stir at RT for 2–4 hours.

    • Self-Validating Check: Monitor by LC-MS.[2] The aniline starting material (

      
      ) should disappear. If O-acylation occurs (rare with HATU at RT), you will see a mass of 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid/HATU byproducts), then water, then brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU forms an activated ester that reacts rapidly with the primary amine. The hydroxyl group is a poor nucleophile in the absence of strong deprotonation (like NaH) or DMAP catalysis. Avoid DMAP , as it increases the risk of O-acylation [1].

Protocol B: Urea Synthesis (H-Bond Donor Modulation)

Objective: Introduce a urea linkage to probe H-bond donor/acceptor motifs.

Materials:

  • Scaffold (1.0 eq)

  • Isocyanate (

    
    ) (1.05 eq)
    
  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold in anhydrous DCM (0.1 M) at

    
    .
    
  • Addition: Add Isocyanate dropwise.

    • Critical: Do not add base. The aniline is nucleophilic enough to attack the isocyanate. Adding base promotes competitive reaction with the alcohol.

  • Reaction: Allow to warm to RT over 2 hours.

  • Quench: Add 2 eq of polymer-supported trisamine scavenger (to remove excess isocyanate) if running a parallel library. Filter and concentrate.

Protocol C: Hydroxyl Group Modification (The "Protected" Route)

Objective: Modify the alcohol to an ether or ester to improve metabolic stability or permeability. Challenge: The aniline is more reactive. It must be masked first if the alcohol is the target.

Step-by-Step Procedure:

  • Masking: React Scaffold with Trityl Chloride (Trt-Cl) or

    
     to protect the aniline.
    
    • Check: NMR shift of aromatic protons confirms N-protection.

  • O-Alkylation:

    • Dissolve N-protected intermediate in dry THF.

    • Add NaH (1.2 eq, 60% dispersion) at

      
      . Stir 15 min (Hydrogen evolution).
      
    • Add Alkyl Halide (

      
      ). Warm to 
      
      
      
      .[3]
  • Global Deprotection:

    • Treat with TFA/DCM (1:1) to remove the N-protection (and the Carbamate tail if it is acid-labile like Boc; if the "Butyl" in the scaffold is n-butyl, it remains).

Quantitative Data Summary

Derivative ClassReagent TypeTarget VectorChemoselectivity RiskTypical Yield
Amide R-COOH / HATUA (Aniline)Low (if DMAP avoided)85-95%
Urea R-NCOA (Aniline)Low (at

)
90-98%
Sulfonamide

A (Aniline)Medium (requires controlled base)75-85%
Ether R-X / NaHB (Alcohol)High (Requires N-protection)50-70%

Quality Control & Validation

Every synthesized derivative must pass the following "Self-Validating" criteria before biological testing:

  • NMR Diagnostic Shift:

    • Amide Formation: Look for the disappearance of the broad aniline

      
       signal (typically 
      
      
      
      3.5–5.0 ppm) and the appearance of a sharp Amide NH doublet/singlet (
      
      
      8.0–10.0 ppm).
    • Regioselectivity Check: The proton attached to the chiral center (CH-OH) should not shift significantly (

      
       ppm) if the reaction was selective for the amine. If O-acylation occurred, this proton typically shifts downfield by 
      
      
      
      ppm (deshielding effect of the ester).
  • Purity:

    • 
       by HPLC (254 nm).
      
    • Verify absence of homo-coupled byproducts (e.g., symmetric ureas).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Ghosh, A. K., et al. (2006). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 49(7), 2155-2157. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

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Application Note and Protocol: Scale-up Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The carbamate functional group is a crucial structural motif in a multitude of approved pharmaceuticals and serves as a key component in drug design and medicinal chemistry.[1] Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is a novel small molecule candidate with significant potential for preclinical investigation. Its unique structure, featuring a primary aromatic amine, a carbamate linkage, and a primary alcohol, suggests a range of possible biological activities and makes it a valuable building block for further derivatization.

This application note provides a detailed, robust, and scalable synthetic protocol for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, designed to produce the quantities and purity required for comprehensive preclinical evaluation.[2][3] The described methodology emphasizes safety, efficiency, and reproducibility, drawing upon established principles of process optimization and scale-up in pharmaceutical manufacturing.[4][5]

Synthetic Strategy

A two-step synthetic route has been developed to balance efficiency, scalability, and the use of readily available starting materials. The strategy involves the initial synthesis of a nitro-substituted intermediate, followed by carbamate formation and a final reduction of the nitro group to the target primary amine. This approach avoids potential side reactions associated with the free amine during the carbamate formation step.

Reaction Scheme:

  • Step 1: Synthesis of 2-((4-nitrobenzyl)amino)ethan-1-ol (Intermediate 1)

    • 4-Nitrobenzyl bromide reacts with 2-aminoethanol via nucleophilic substitution.

  • Step 2: Synthesis of Butyl 2-hydroxy-1-((4-nitrobenzyl)amino)ethylcarbamate (Intermediate 2)

    • The secondary amine of Intermediate 1 is reacted with butyl chloroformate to form the carbamate.

  • Step 3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (Final Product)

    • The nitro group of Intermediate 2 is reduced to the primary amine using catalytic hydrogenation.

Part 1: Detailed Scale-up Synthesis Protocol

This protocol is designed for a target scale of 100-200 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A thorough risk assessment should be conducted before commencing any scale-up reaction.[6][7]

Step 1: Synthesis of 2-((4-nitrobenzyl)amino)ethan-1-ol (Intermediate 1)
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Nitrobenzyl bromide216.03216 g1.0
2-Aminoethanol61.08183 g (181 mL)3.0
Acetonitrile41.052.0 L-

Protocol:

  • Set up a 5 L three-necked round-bottom flask equipped with a mechanical overhead stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 2-aminoethanol and acetonitrile.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Dissolve 4-nitrobenzyl bromide in 500 mL of acetonitrile and add it to the dropping funnel.

  • Add the 4-nitrobenzyl bromide solution dropwise to the stirred 2-aminoethanol solution over 2-3 hours, maintaining the internal temperature below 10 °C. Careful temperature control is critical to prevent runaway reactions.[6]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Add 2 L of deionized water to the residue and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude oil. The product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Synthesis of Butyl 2-hydroxy-1-((4-nitrobenzyl)amino)ethylcarbamate (Intermediate 2)
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Intermediate 1196.21196 g1.0
Butyl chloroformate136.57150 g (140 mL)1.1
Triethylamine101.19121 g (167 mL)1.2
Dichloromethane (DCM)84.932.5 L-

Protocol:

  • Set up a 5 L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

  • Dissolve Intermediate 1 and triethylamine in 2 L of DCM and cool the solution to 0-5 °C.

  • Add butyl chloroformate to the dropping funnel with 500 mL of DCM.

  • Add the butyl chloroformate solution dropwise to the reaction mixture over 2 hours, keeping the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding 1 L of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with 1 M HCl (1 x 1 L) and then brine (1 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (Final Product)
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Intermediate 2296.33296 g1.0
Palladium on Carbon (10 wt. %)-15 g-
Methanol32.043.0 L-
Hydrogen Gas2.02Balloon or Parr shaker-

Protocol:

  • Dissolve Intermediate 2 in 3.0 L of methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure or ~50 psi in a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude final product.

Part 2: Purification and Characterization

Purification Protocol
  • The crude product from Step 3 can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

  • Alternatively, recrystallization can be employed.[8] A suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) should be determined on a small scale.

Analytical Characterization

The final product should be characterized by the following methods to ensure identity and purity (>95% for preclinical studies).

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons (now in a different chemical shift environment due to the amine), the methylene protons of the benzyl group, the methine and methylene protons of the ethylcarbamate backbone, the butyl group protons, and the hydroxyl and amine protons.
¹³C NMR Carbamate carbonyl carbon, aromatic carbons, and aliphatic carbons of the butyl and ethyl chains.
Mass Spec (ESI-MS) Calculation of the exact mass of the protonated molecule [M+H]⁺.
HPLC Determination of purity by assessing the peak area of the main product relative to any impurities. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) is recommended.[9][10]

Part 3: Scale-up Considerations and Safety

Scaling up chemical syntheses introduces challenges not always present at the lab scale.[11] Careful planning and execution are paramount to ensure safety and success.

  • Hazard Analysis: A thorough hazard analysis should be conducted before starting.[12] This includes reviewing the Material Safety Data Sheets (MSDS) for all reagents and solvents.

  • Temperature Control: Both the N-alkylation and the carbamate formation steps are exothermic. Efficient heat dissipation is crucial. For larger scales, a jacketed reactor with a chiller is recommended over an ice bath.[13] A temperature probe should always be used to monitor the internal reaction temperature.[6]

  • Reagent Addition: Slow, controlled addition of reagents is critical to manage the reaction exotherm. The use of a syringe pump or a dropping funnel is advised.

  • Stirring: Inefficient stirring can lead to localized hot spots and side reactions. Mechanical overhead stirring is essential for reactions of this scale.[6]

  • Hydrogenation Safety: Hydrogen is highly flammable. The hydrogenation step must be performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place. The catalyst is pyrophoric and should be handled with care, especially during filtration.

  • Incremental Scale-up: Never scale a reaction by more than a factor of three from a previously successful run.[6][7]

Caption: Overall workflow for the synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Part 4: Preclinical Study Considerations

The successful synthesis of a drug candidate is the first step; ensuring it meets the stringent requirements for preclinical testing is equally important.[14]

  • Purity: The final compound must be of high purity, typically >95%, with all impurities identified and quantified if they are above a certain threshold (e.g., 0.1%).

  • Documentation: All synthetic steps, purification methods, and analytical results must be thoroughly documented to ensure traceability and reproducibility, in line with Good Laboratory Practice (GLP) where required.[3]

  • Stability: Preliminary stability studies on the final compound should be conducted to determine appropriate storage conditions and shelf-life.

Scale_Up_Decision_Process Start Small Scale Synthesis (<1g) Successful? Hazard_Analysis Conduct Thorough Hazard Analysis Start->Hazard_Analysis Yes Troubleshoot Troubleshoot on Small Scale Start->Troubleshoot No Equipment_Check Appropriate Scale-up Equipment Available? Hazard_Analysis->Equipment_Check Incremental_Scale_Up Scale-up Incrementally (Max 3x) Equipment_Check->Incremental_Scale_Up Yes Procure_Equipment Procure/Adapt Equipment Equipment_Check->Procure_Equipment No Process_Control Implement Robust Process Controls Incremental_Scale_Up->Process_Control Monitor_Parameters Monitor Critical Parameters (Temp, Stirring) Review_Results Review Yield, Purity, and Safety Data Monitor_Parameters->Review_Results Process_Control->Monitor_Parameters Proceed Proceed to Next Scale Review_Results->Proceed Successful Review_Results->Troubleshoot Issues Encountered

Caption: Decision-making process for safe and effective chemical scale-up.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. By following the detailed steps for synthesis, purification, and analysis, and by adhering to the critical safety and scale-up considerations, researchers can confidently produce this promising compound in the quantities and purity required for preclinical evaluation. The outlined strategy emphasizes a rational approach to process development, ensuring a solid foundation for further drug development activities.

References

  • Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PMC. (n.d.).
  • Cheng, A. (2023, April 28). Process optimization and scale-up in pharmaceutical manufacturing. AJPTI, 11(S41), 1.
  • Process optimization in the pharmaceutical industry. (n.d.).
  • Safety Guidelines for Chemical Product Scaling - Capital Resin Corporation. (2024, September 3).
  • Pharmaceutical Manufacturing & Process Optimization | Lucideon. (n.d.).
  • Optimizing Pharmaceutical Manufacturing Processes with Machine Learning and Simulation. (n.d.).
  • Benefits of Application of Process Optimization in Pharmaceutical Manufacturing: A Panoramic View - IDEAS/RePEc. (n.d.).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15).
  • The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation. (2025, April 25).
  • Safety Considerations for Scaling Up Production Capabilities - Noah Chemicals. (2016, August 19).
  • Scale-up Reactions - Division of Research Safety - Illinois. (2019, September 18).
  • Werner, S. L., & Johnson, S. M. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. U.S. GEOLOGICAL SURVEY.
  • PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. (2019, October 19).
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. (n.d.).
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.).
  • Methyl carbamate purification by extraction and recrystallization - ResearchGate. (n.d.).
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B. (2024, July 1).
  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2025, August 9).
  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES - PJSIR. (n.d.).
  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2 - MDPI. (2022, May 17).
  • Effective Analysis Carbamate Pesticides - Separation Science. (2023, December 8).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • Preclinical Studies in Drug Development | PPD. (n.d.).
  • Carbamate Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010, November 29).
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.).
  • Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent - Arkivoc. (n.d.).
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (2017, April 5).
  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.).
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (2025, July 21).
  • 1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-3-methyl-butyl - PubChem. (n.d.).

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Application of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Carbamate Moiety as a Privileged Scaffold in Drug Discovery

The carbamate functional group is a cornerstone in modern medicinal chemistry, recognized for its presence in numerous approved therapeutic agents and its versatile role in drug design.[1][2] Organic carbamates are frequently employed as key structural motifs that can engage in crucial hydrogen bonding interactions with biological targets, act as stable isosteres for amide bonds, or serve as effective prodrug moieties to enhance pharmacokinetic properties.[2] Their applications span a wide therapeutic spectrum, including roles as enzyme inhibitors, anticancer agents, and modulators of the central nervous system.[3][4]

This technical guide focuses on the hypothetical, yet structurally plausible, molecule: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate . This compound integrates several key pharmacophoric features: a flexible butyl carbamate, a primary aromatic amine that can serve as a hydrogen bond donor or a site for further derivatization, a chiral hydroxyl group capable of specific interactions with target proteins, and a benzyl group that can engage in hydrophobic or π-stacking interactions. The strategic combination of these functionalities suggests a high potential for this class of molecules to exhibit significant biological activity.

This document provides a comprehensive overview of the potential applications of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate in medicinal chemistry, including detailed protocols for its synthesis and hypothetical biological evaluation. The methodologies described herein are based on established principles of carbamate chemistry and drug discovery, providing a solid foundation for researchers to explore this promising chemical space.

Potential Therapeutic Applications and Rationale

The structural features of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate suggest several potential applications in drug discovery:

  • Enzyme Inhibition: The carbamate moiety is a well-known "warhead" for the inhibition of various hydrolases, such as proteases, lipases, and esterases.[1][4] For instance, carbamates can act as covalent reversible or irreversible inhibitors of serine proteases by acylating the active site serine residue. The specific substitution pattern on our target molecule could be tailored to achieve selectivity for a particular enzyme. For example, molecules with similar structural motifs have shown inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are important targets for pain and inflammation.[4] Flavonoid carbamate hybrids have also been investigated as multi-target enzyme inhibitors for Alzheimer's disease, targeting acetylcholinesterase and monoacylglycerol lipase.[5]

  • Anticancer Agents: Many anticancer drugs incorporate the carbamate group. This functionality can impart a range of activities, from microtubule stabilization to the inhibition of key signaling pathways involved in cell proliferation and survival. The aromatic amine in our target compound could be a precursor for a mustard-like functionality or other cytotoxic moieties.

  • Neurological Disorders: The ability of carbamates to cross the blood-brain barrier and their activity as enzyme inhibitors make them attractive candidates for treating neurological disorders.[4] For example, carbamate-based acetylcholinesterase inhibitors are used in the management of Alzheimer's disease.

Synthesis and Characterization: A Proposed Protocol

The synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate can be envisioned through a multi-step sequence starting from readily available precursors. The following is a plausible and detailed protocol.

Protocol 1: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Objective: To synthesize Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Materials:

  • (S)-2-amino-2-(4-nitrophenyl)ethanol

  • Butyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Butyl (S)-(2-hydroxy-1-(4-nitrophenyl)ethyl)carbamate

  • To a solution of (S)-2-amino-2-(4-nitrophenyl)ethanol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution, add butyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/Hexane gradient) to afford Butyl (S)-(2-hydroxy-1-(4-nitrophenyl)ethyl)carbamate.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 (1.0 eq) in methanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Characterization:

  • The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothetical Biological Evaluation: Protocols for Target Screening

To explore the medicinal chemistry applications of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, a series of in vitro assays can be performed.[6] The following protocols are representative of initial screening efforts.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate against AChE.

Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and donepezil in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound at various concentrations.

  • Add 20 µL of AChE solution and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation
CompoundAChE IC₅₀ (µM)
Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamateTo be determined
DonepezilReference value

Visualization of Key Concepts

General Synthetic Workflow

The synthesis of the target compound follows a logical progression from a commercially available starting material.

G A (S)-2-amino-2-(4-nitrophenyl)ethanol B Carbamate Formation (Butyl Chloroformate, NaHCO3) A->B Step 1 C Butyl (S)-(2-hydroxy-1-(4-nitrophenyl)ethyl)carbamate B->C D Nitro Group Reduction (H2, Pd/C) C->D Step 2 E Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate D->E

Caption: Proposed synthetic workflow for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Hypothetical Mechanism of Enzyme Inhibition

A plausible mechanism of action for this class of compounds is the inhibition of a serine hydrolase.

G Enzyme Serine Hydrolase Active Site Ser-OH Complex Enzyme-Inhibitor Complex Enzyme:f1->Complex:f0 Binding Inhibitor Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Carbamate Moiety Inhibitor:f1->Complex:f0 AcylatedEnzyme Acylated Enzyme (Inactive) Ser-O-C(=O)-NHR Complex:f0->AcylatedEnzyme:f0 Covalent Modification

Caption: Hypothetical covalent inhibition of a serine hydrolase by a carbamate inhibitor.

Conclusion and Future Directions

This technical guide has outlined the potential of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate as a valuable scaffold in medicinal chemistry. Based on the well-established roles of the carbamate moiety and other integrated functional groups, this class of compounds warrants further investigation as potential therapeutic agents. The provided synthetic and screening protocols offer a robust starting point for researchers to explore the biological activities of this and structurally related molecules. Future work should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2016). Synthesis of carbamate derivatives. ResearchGate. [Link]

  • Vala, M. K., Sudhakar, C., Adurthi, S., & Vanam, S. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 332-338. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Lohrer, B., & Bracher, F. (2018). A convenient identification of carbamate-derived drug substances. Pharmazie, 73(10), 555–558. [Link]

  • Singh, I., & Kumar, A. (2020). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 353(10), e2000133. [Link]

  • Tran, T. H., Doan, D. N. H., Cao, T. C. N., Tran, T. S., & Tran, T. D. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • ChemHelpASAP. (2023, August 28). using assays to discovery new drugs [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide addresses the synthesis and yield optimization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate . Based on IUPAC nomenclature conventions for carbamates, this molecule is identified as the N-(butoxycarbonyl) derivative of 4-amino-phenylalaninol (also known as (S)-2-amino-3-(4-aminophenyl)propan-1-ol).

Target Structure:



(Note: If "Butyl" refers to tert-butyl, the alkyl chain is 1,1-dimethylethyl. The protocols below apply to both n-butyl and tert-butyl variants, with specific reagent adjustments noted.)

Critical Yield Killers:

  • Incomplete Reduction: Failure to fully reduce the carboxylic acid precursor to the alcohol without racemization.

  • Chemo-selectivity Issues: Competitive acylation of the aniline nitrogen vs. the aliphatic amine during carbamate formation (if performed late-stage).

  • Oxidative Darkening: Instability of the electron-rich 4-aminoaniline moiety during workup.

Optimized Synthesis Workflow

The most robust high-yield route utilizes a "Protect-Reduce-Reduce" strategy. This avoids the handling of the highly polar and sensitive free amino-alcohol intermediate.

Route: 4-Nitro-L-Phenylalanine


 N-Boc/Butyl-4-Nitro-Phe 

N-Boc/Butyl-4-Nitro-Phe-ol

Target.

SynthesisWorkflow Start 4-Nitro-L-phenylalanine Step1 Step 1: N-Protection (Schotten-Baumann) Start->Step1 Butyl Chloroformate NaOH, 0°C Inter1 N-Butyl-4-nitro-Phe Step1->Inter1 Step2 Step 2: Carboxyl Reduction (Mixed Anhydride/NaBH4) Inter1->Step2 i-BuOCOCl, NMM then NaBH4 Inter2 N-Butyl-4-nitro-phenylalaninol Step2->Inter2 Step3 Step 3: Nitro Reduction (Catalytic Hydrogenation) Inter2->Step3 H2, Pd/C MeOH End Butyl 1-(4-aminobenzyl)- 2-hydroxyethylcarbamate Step3->End

Figure 1: Optimized 3-step synthesis preventing aniline interference and racemization.

Detailed Protocols & Troubleshooting (Q&A)

Phase 1: N-Protection (Carbamate Formation)

Objective: Selectively protect the aliphatic amine of 4-nitro-phenylalanine.

Protocol: Dissolve 4-nitro-L-phenylalanine in 1N NaOH/Dioxane (1:1). Cool to 0°C. Add n-Butyl Chloroformate (or


 for t-butyl) dropwise while maintaining pH 9-10 with NaOH. Acidify to pH 2 to precipitate the product.

Q: Why is my yield low during the protection step?

  • A: The most common cause is pH drift . If the pH drops below 8, the amine becomes protonated (

    
    ) and unreactive. If pH > 11, you risk hydrolysis of the chloroformate reagent or the ester product.
    
    • Fix: Use an autotitrator or check pH every 5 minutes. Use

      
       instead of NaOH for a gentler buffer system.
      

Q: I see a di-acylated impurity. What is it?

  • A: This is likely the mixed anhydride formed between the carboxylic acid and the chloroformate.

    • Fix: Ensure the amino acid is fully dissolved before adding the chloroformate. Perform the reaction at strictly 0°C to suppress anhydride formation.

Phase 2: Reduction of Carboxylic Acid to Alcohol

Objective: Convert the -COOH to -CH2OH without affecting the Nitro or Carbamate groups.

Protocol (Mixed Anhydride Method):

  • Dissolve N-protected-4-nitro-Phe in THF. Cool to -15°C (Critical).

  • Add N-methylmorpholine (NMM) (1.05 eq) followed by Isobutyl Chloroformate (IBCF) (1.05 eq). Stir 15 min.

  • Filter off NMM-HCl salt (rapidly) or proceed in situ.

  • Add

    
     (3 eq) in water/THF dropwise at -15°C. Warm to RT.
    

Q: My product is racemized. The optical rotation is off.

  • A: Racemization occurs via the formation of an oxazolone intermediate during the mixed anhydride activation if the temperature rises or base is excessive.

    • Fix: Keep the activation temperature strictly below -10°C. Use NMM (weaker base) instead of Triethylamine (

      
      ).
      

Q: The reduction stalled. I have starting material left.

  • A: The mixed anhydride is unstable. If you wait too long before adding

    
    , it decomposes back to the acid or a symmetrical anhydride.
    
    • Fix: Add the borohydride immediately after the 15-minute activation period. Ensure

      
       is fresh; old stocks absorb moisture and lose activity.
      
Phase 3: Nitro Reduction

Objective: Reduce


 to 

to yield the final 4-aminobenzyl core.

Protocol: Dissolve the nitro-alcohol in Methanol. Add 10% Pd/C (5-10 wt%). Hydrogenate at 30-50 psi


 for 4-6 hours. Filter through Celite.

Q: The reaction is complete, but the product turned purple/black during workup.

  • A: 4-amino-phenyl derivatives are highly prone to air oxidation (forming quinone imines).

    • Fix: Add a trace of antioxidant (e.g., Sodium Metabisulfite) during the workup. Evaporate solvent under reduced pressure at low temperature (<40°C). Store under Nitrogen/Argon.

Q: I lost the carbamate group during hydrogenation.

  • A: This is rare for n-Butyl or t-Butyl (Boc) carbamates but common for Benzyl (Cbz) carbamates.

    • Fix: Verify your starting material. If using Cbz, you must switch to Butyl/Boc before hydrogenation. If using Boc, ensure the solvent is not acidic (traces of HCl from Phase 2 will deprotect Boc). Wash the Phase 2 product with

      
       thoroughly.
      

Critical Process Parameters (CPP) Table

ParameterOptimal RangeImpact of Deviation
Phase 1 pH 9.0 – 10.5<9: Low conversion. >11: Hydrolysis of reagent.
Phase 2 Temp -15°C to -10°C>-10°C: Racemization (loss of chirality).
NaBH4 Stoichiometry 2.5 – 3.0 eq<2.5: Incomplete reduction. >5.0: Difficult workup/emulsions.
H2 Pressure 30 – 50 psi<30: Slow reaction, potential hydroxylamine impurity.
Solvent Water (Phase 2) Minimal in activationWater hydrolyzes the mixed anhydride immediately.

References

  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58.13 (1993): 3568-3571. Link

    • Context: Establishes the mixed anhydride/borohydride protocol for preserving chirality.
  • Saha, A. K., et al. "5-Endo-trig radical cyclizations... Synthesis of cyclic carbamates." Journal of Organic Chemistry, 76.1 (2011). Link

    • Context: Discusses carbam
  • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 49.17 (2006). Link

    • Context: Validates the 4-amino-phenylalaninol scaffold synthesis relevant to protease inhibitors.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Technical Support Center: Troubleshooting Poor Solubility of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with a complex structure incorporating both lipophilic and hydrophilic moieties, achieving a stable and effective solution can be a nuanced process. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Understanding the Molecule: A Structural Approach to Solubility

The molecule consists of:

  • A Butyl Group: This aliphatic chain is hydrophobic and will contribute to poor aqueous solubility.

  • An Aromatic (benzyl) Ring: The phenyl group is also largely non-polar, further decreasing water solubility.

  • A Primary Aromatic Amine (-NH2): This group can act as a hydrogen bond donor and acceptor. Its basicity allows for salt formation in acidic conditions, which can significantly enhance aqueous solubility.

  • A Carbamate Linkage (-O-CO-NH-): This group is polar and can participate in hydrogen bonding.

  • A Hydroxyl Group (-OH): This is a polar group that can form hydrogen bonds with water, contributing positively to aqueous solubility.

  • An Ethyl Chain: A short, flexible hydrocarbon spacer.

The overall solubility of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate will be a balance between the hydrophobic character of the butyl chain and aromatic ring, and the hydrophilic character of the amine, carbamate, and hydroxyl groups. Based on structurally similar compounds like Butyl 4-aminobenzoate, which is very slightly soluble in water, we can anticipate that this compound will also exhibit poor aqueous solubility.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is not dissolving in aqueous buffers. What is the first step I should take?

A1: Initial Solvent Screening and pH Adjustment

The initial approach should be a systematic solvent screening, followed by pH modification, which is often the most effective and straightforward method for compounds with ionizable groups.

Causality: The primary aromatic amine in your compound is a weak base. At a pH below its pKa, this amine will be protonated to form an ammonium salt. This ionization dramatically increases the polarity of the molecule and its ability to interact with water, thereby enhancing solubility.[2]

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Prepare a series of small-volume (e.g., 100 µL) aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Dispersion: Add a small, known amount of your solid compound to each buffer to create a slurry.

  • Equilibration: Vortex or sonicate the samples for a set period (e.g., 10-15 minutes) to facilitate dissolution.

  • Observation: Visually inspect for dissolution. If the solution is clear, the compound is soluble at that pH.

  • Quantification (Optional but Recommended): If a more precise measurement is needed, centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a suitable method like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.

Data Presentation: pH-Dependent Solubility Profile

pH of BufferVisual Observation (e.g., Clear, Hazy, Precipitate)
2.0
4.0
6.0
7.4
8.0

This initial screen will quickly identify if pH adjustment is a viable strategy.

Q2: Adjusting the pH helped, but I still can't reach my target concentration. What's the next logical step?

A2: Utilizing Co-solvents

If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[3][4]

Causality: The butyl group and the aromatic ring are the primary contributors to the low aqueous solubility. A co-solvent will decrease the dielectric constant of the water, weakening the hydrogen-bonding network of water and reducing the energy required to create a cavity for the non-polar parts of your molecule.[5]

Recommended Co-solvents:

  • Ethanol: A commonly used and relatively non-toxic co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol (PEG 300 or 400): Low molecular weight PEGs are effective solubilizing agents.[6]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but use should be minimized in biological assays due to potential toxicity.

Experimental Protocol: Co-solvent Titration

  • Stock Solution: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Titration: In a series of tubes, prepare your desired aqueous buffer (at the optimal pH determined in Q1).

  • Addition: Gradually add small aliquots of the co-solvent stock solution to the aqueous buffer while vortexing.

  • Observation: Monitor for any signs of precipitation. The point at which precipitation occurs will give you an indication of the maximum tolerable co-solvent concentration.

Data Presentation: Co-solvent Compatibility

Co-solventMaximum Concentration without Precipitation (%)
Ethanol
Propylene Glycol
PEG 400
DMSO

Important Consideration: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.

Q3: I am working with an in vivo model and need to avoid high concentrations of organic co-solvents. Are there alternative formulation strategies?

A3: Advanced Formulation Techniques: Cyclodextrins and Amorphous Solid Dispersions

For applications where organic co-solvents are not ideal, more advanced formulation strategies such as complexation with cyclodextrins or creating amorphous solid dispersions can be employed.

1. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] The hydrophobic portions of your molecule (the butyl group and aromatic ring) can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[8][9]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[7]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative with excellent solubilizing capacity.

Experimental Protocol: Cyclodextrin Complexation

  • Preparation: Prepare solutions of the chosen cyclodextrin in your optimal aqueous buffer at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Addition: Add an excess of your solid compound to each cyclodextrin solution.

  • Equilibration: Stir or shake the mixtures at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Analyze the filtrate by HPLC or another suitable method to determine the concentration of the solubilized compound.

2. Amorphous Solid Dispersions (ASDs)

Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break for dissolution. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, the energy barrier for dissolution is significantly lowered, leading to higher apparent solubility and faster dissolution rates.[10][11]

Common ASD Preparation Methods:

  • Spray Drying: A solution of the compound and a suitable polymer are sprayed into a hot air stream, rapidly evaporating the solvent and forming an amorphous solid dispersion.[12]

  • Hot-Melt Extrusion (HME): The compound and polymer are mixed and heated to form a molten mass, which is then extruded and cooled to form the ASD.[12]

Suitable Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Note: The development of an ASD is a more complex process and often requires specialized equipment.

Troubleshooting Workflow Diagram

Below is a visual representation of the recommended troubleshooting workflow.

Troubleshooting_Workflow start Poor Solubility Observed step1 Q1: Initial Assessment - Perform pH-dependent solubility screen start->step1 decision1 Solubility Adequate? step1->decision1 step2 Q2: Introduce Co-solvents - Screen Ethanol, PG, PEG 400, DMSO decision1->step2 No end_success Optimized Formulation Achieved decision1->end_success Yes decision2 Solubility Adequate & Co-solvent Tolerated? step2->decision2 step3 Q3: Advanced Formulations - Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) - Amorphous Solid Dispersion (ASD) decision2->step3 No decision2->end_success Yes end_further Further Formulation Development Required step3->end_further

Caption: A stepwise decision-making workflow for troubleshooting the poor solubility of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Summary of Key Physicochemical Properties of Structural Analogs

CompoundMolecular Weight ( g/mol )Water SolubilityCommentsReference
4-Aminobenzyl alcohol123.15Partially solubleSoluble in alcohol, ether, and benzene.[7][8][13]
2-Aminobenzyl alcohol123.16Very solublePositional isomer with different properties.[3][10]
Butyl 4-aminobenzoate193.24Very slightly solubleContains a butyl group and an aminobenzyl-like core.[1]

This table highlights that while the aminobenzyl alcohol core has some water solubility, the addition of a butyl group significantly reduces it.

Final Recommendations

When encountering poor solubility with Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, a systematic approach is key. Begin with the simplest and most direct methods—pH adjustment and the use of co-solvents—before progressing to more complex formulation strategies like cyclodextrin complexation or amorphous solid dispersions. Each step should be guided by an understanding of the compound's chemical structure and the underlying principles of solubility enhancement. Always consider the compatibility of your final formulation with your intended application.

References

  • Benchchem. (n.d.). A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development.
  • ChemicalBook. (n.d.). 4-Aminobenzyl alcohol CAS#: 623-04-1. Retrieved from ChemicalBook website.[7]

  • ChemicalBook. (n.d.). 2-Aminobenzyl alcohol | 5344-90-1. Retrieved from ChemicalBook website.[3]

  • ChemBK. (2024, April 9). 4-Aminobenzyl alcohol. Retrieved from ChemBK website.[13]

  • Labsolu. (n.d.). 2-Aminobenzyl Alcohol. Retrieved from Labsolu website.[10]

  • ChemicalBook. (n.d.). Butyl 4-aminobenzoate CAS#: 94-25-7. Retrieved from ChemicalBook website.[1]

  • PubChem. (n.d.). Boc-4-aminobenzylalcohol. Retrieved from PubChem database.[14]

  • PubChem. (n.d.). {(S)-1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-3-methyl-butyl}-carbamic acid benzyl ester. Retrieved from PubChem database.[15]

  • Pharmaffiliates. (n.d.). [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino] propyl]carbamic Acid tert-Butyl Ester. Retrieved from Pharmaffiliates website.[9]

  • Advanced ChemBlocks. (2026, February 15). tert-Butyl N-[(2S)-2-(4-aminophenyl)-2-hydroxy-ethyl]carbamate. Retrieved from Advanced ChemBlocks website.[16]

  • Sigma-Aldrich. (n.d.). tert-Butyl (4-aminobenzyl)(methyl)carbamate | 225240-83-5. Retrieved from Sigma-Aldrich website.[11]

  • ResearchGate. (n.d.). The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI. Retrieved from ResearchGate.[17]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from MDPI website.[18]

  • PubChem. (n.d.). tert-butyl N-[(4-aminophenyl)methyl]carbamate. Retrieved from PubChem database.[4]

  • SciSpace. (n.d.). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Retrieved from SciSpace.[6]

  • PubChem. (n.d.). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Retrieved from PubChem database.[19]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from Organic Chemistry Portal.[20]

  • Royal Society of Chemistry. (n.d.). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Retrieved from RSC Publishing.[21]

  • EPA. (2025, October 15). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. Retrieved from EPA CompTox Chemicals Dashboard.[22]

  • National Institutes of Health. (2013, February 26). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from PubMed Central.[5]

  • Fluorochem. (n.d.). tert-Butyl (R)-(2-(4-aminophenyl)-2-hydroxyethyl)carbamate. Retrieved from Fluorochem website.[23]

  • ResearchGate. (2026, January 15). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from ResearchGate.[24]

  • PubChem. (n.d.). tert-butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-[[(2R,3S) -. Retrieved from PubChem database.[12]

  • PubChem. (n.d.). 1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-3-methyl-butyl. Retrieved from PubChem database.[25]

  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from ResearchGate.[26]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1). Retrieved from Cheméo.

  • Sigma-Aldrich. (n.d.). tert-Butyl (2-aminobenzyl)(ethyl)carbamate | 1087784-32-4. Retrieved from Sigma-Aldrich website.[27]

  • BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9. Retrieved from BroadPharm website.[28]

  • AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from AIR Unimi.

  • Sigma-Aldrich. (n.d.). tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | 121496-39-7.
  • LibreTexts. (2021, October 30). Properties of Amines. Retrieved from Chemistry LibreTexts.[2]021, October 30). Properties of Amines. Retrieved from Chemistry LibreTexts. [37]

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Technical Support Center: Optimization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: B-AHC-Perm-001 Status: Active Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Physicochemical Profiling

Compound Profile: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Class: Functionalized Carbamate / Aniline Derivative Predicted BCS Class: Class III (High Solubility, Low Permeability) or Class IV (Low Solubility, Low Permeability) depending on pH.

The Core Problem: Your experimental data likely indicates low


 (Apparent Permeability) values (

) in Caco-2 or MDCK assays. Based on the structure, this molecule suffers from Desolvation Penalty . The molecule contains three distinct Hydrogen Bond Donors (HBD):
  • The Primary Amine on the benzyl ring (

    
    ).
    
  • The Hydroxyl Group on the ethyl chain (

    
    ).
    
  • The Carbamate Nitrogen (

    
    ).
    

Thermodynamic Barrier: To enter the lipid bilayer, these polar groups must shed their water shell (desolvation). If the energy required to break these water bonds exceeds the energy gained by lipophilic interaction (via the butyl/benzyl groups), the molecule will bounce off the membrane rather than permeate.

Diagnostic Matrix: Identifying the Root Cause

Before altering the molecule, you must isolate why permeability is low. Use this decision matrix to interpret your current assay results.

Workflow 1: The Permeability Triage

PermeabilityTriage Start Low Papp (< 10^-6 cm/s) observed CheckRecovery Check Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 85% CheckRecovery->HighRecovery NSB_Check Issue: Non-Specific Binding Action: Add 1% BSA to Receiver LowRecovery->NSB_Check No Metabolites Metabolism Issue: Intracellular Metabolism Action: Check metabolite peaks LowRecovery->Metabolism Metabolites Found EffluxCheck Compare A->B vs B->A HighRecovery->EffluxCheck EffluxHigh Efflux Ratio > 2.0 EffluxCheck->EffluxHigh EffluxLow Efflux Ratio < 2.0 EffluxCheck->EffluxLow PgpIssue Issue: P-gp Substrate Action: Co-dose Verapamil EffluxHigh->PgpIssue PolarityIssue Issue: High Polarity/H-Bonds Action: Prodrug Strategy EffluxLow->PolarityIssue

Figure 1: Diagnostic logic flow to distinguish between binding, efflux, and intrinsic permeability issues.

Troubleshooting Guides (FAQs)

Issue A: "My compound disappears during the Caco-2 assay (Low Recovery)."

Diagnosis: The butyl chain and benzyl ring make this molecule moderately lipophilic (


). It is likely sticking to the polystyrene plastic of the Transwell plate (Non-Specific Binding or NSB).

Protocol Fix: The "BSA Shift" Standard buffers (HBSS) cannot keep lipophilic carbamates in solution.

  • Modify Receiver Buffer: Add 1% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment. BSA acts as a "sink," pulling the drug through the membrane and preventing it from sticking to the plastic walls.

  • Glassware: Pre-coat pipette tips with the solution or use low-binding plasticware.

  • Calculation Adjustment: When analyzing LC-MS/MS data, ensure you precipitate the BSA (using acetonitrile/methanol) before injection to release the bound drug.

Issue B: "PAMPA results are high, but Caco-2 results are low."

Diagnosis: This is the hallmark of Efflux Transporter Liability .

  • PAMPA only measures passive diffusion (no pumps).

  • Caco-2 expresses P-glycoprotein (P-gp).

  • Your molecule possesses the classic P-gp pharmacophore: Aromatic ring + Nitrogen + Hydrogen Bond Donor.

Validation Experiment: Run a Bi-directional Caco-2 Assay with and without an inhibitor.

  • Control: Measure

    
     and 
    
    
    
    .
  • Inhibition: Add Verapamil (50 µM) or Zosuquidar (1 µM) .

  • Success Criteria: If the Efflux Ratio (

    
    ) drops from 
    
    
    
    to
    
    
    with the inhibitor, your molecule is a P-gp substrate.

Optimization Strategies (The Solutions)

If diagnostic workflows confirm intrinsic low permeability (not efflux or binding), you must modify the chemistry or formulation.

Strategy 1: Chemical Modification (Prodrug Design)

The primary amine (


) and hydroxyl (

) are the "anchors" preventing membrane transit.
Target GroupModification StrategyResulting StructureMechanism of Release
Primary Amine (

)
Mannich Base

Hydrolyzes spontaneously at physiological pH (7.4) but stable in formulation.
Primary Amine (

)
Amidation

Requires amidase cleavage (slower, often liver-dependent).
Hydroxyl (

)
Esterification

Rapidly cleaved by plasma esterases.

Recommendation: Focus on the Hydroxyl Group . Converting the 2-hydroxyethyl group into an Acetate or Phosphate Ester is the highest-yield strategy. This masks the H-bond donor, increases lipophilicity transiently, and is rapidly hydrolyzed in the plasma to release the active parent drug.

Strategy 2: Formulation (SEDDS)

If chemical modification is impossible, use a Self-Emulsifying Drug Delivery System (SEDDS) . The butyl chain provides enough lipophilicity to solubilize the compound in oil phases.

Protocol: Preparation of SEDDS Formulation

  • Oil Phase: Capryol 90 (Solubilizer for the butyl chain).

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: PEG 400.

  • Ratio: Mix Oil:Surfactant:Co-Surfactant at 20:50:30 .

  • Loading: Dissolve your carbamate into this pre-concentrate at 50 mg/mL.

  • Dispersion: When added to aqueous media (or GI fluid), this forms micro-emulsions (

    
     nm) that protect the polar groups and present the lipophilic surface to the membrane.
    

Experimental Protocol: The "Gold Standard" Assay

Use this protocol to definitively characterize the permeability of your optimized formulation.

Assay: Bi-directional Caco-2 with pH Gradient. Rationale: The pH gradient (6.5 Apical / 7.4 Basolateral) mimics the transition from the jejunum to the blood, driving ionization-dependent transport.

  • Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate filters (

    
     pore size). Culture for 21 days.
    
  • Integrity Check: Measure TEER (Transepithelial Electrical Resistance). Must be

    
    .
    
  • Buffer Prep:

    • Apical: HBSS-MES (pH 6.5).

    • Basolateral: HBSS-HEPES (pH 7.4) + 1% BSA .

  • Dosing: Add

    
     test compound to the Donor side.
    
  • Sampling: Take

    
     aliquots from the Receiver side at 30, 60, 90, and 120 min.
    
  • Leakage Control: Co-dose with Lucifer Yellow . If Lucifer Yellow

    
    , the monolayer is broken; discard data.
    
Data Interpretation Table

ClassificationPredicted AbsorptionAction Required

Low

Prodrug Mandatory

Moderate

Formulation (SEDDS) may suffice

High

No action needed

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][2] Nature Protocols, 2(9), 2111–2119. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[3] Academic Press. (Source for diagnostic workflows on NSB and Efflux).

  • Bikiaris, D., et al. (2006). Dissolution improvement of felodipine by solid dispersion in PEG 6000. Journal of Pharmacy and Pharmacology, 58, 1–10.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Carbamate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the carbamate moiety has emerged as a critical structural motif.[1][2][3][4][5] Its unique properties, including proteolytic and chemical stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, make it a valuable component in the design of therapeutic agents.[1][2][3] Carbamate derivatives are integral to a wide array of approved drugs for treating conditions ranging from cancer and epilepsy to viral infections and neurodegenerative diseases.[1][2][4] This guide provides an in-depth exploration of structure-activity relationship (SAR) studies for carbamate analogs, offering a framework for researchers, scientists, and drug development professionals to systematically investigate and optimize these promising compounds.

Given the limited publicly available research on Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, this guide will utilize a representative carbamate scaffold to illustrate the principles and methodologies of SAR studies. This approach ensures a practical and broadly applicable resource for those working with carbamate-based drug candidates.

The Strategic Importance of the Carbamate Moiety in Medicinal Chemistry

The carbamate group's versatility is a key reason for its prevalence in drug design. It can act as a crucial interacting group with biological targets or serve to enhance the biological activity of a parent molecule.[1][2] Furthermore, in prodrug strategies, carbamates are often employed to delay first-pass metabolism, thereby improving the bioavailability and efficacy of the active compound.[1][2]

The pharmacological activity of carbamate-containing drugs is often linked to the rate and intensity of their hydrolysis.[1][3] Therefore, a primary goal of SAR studies in this chemical class is to modulate the electronic and steric properties of the carbamate and its surrounding substituents to achieve the desired balance of stability, target engagement, and pharmacokinetic profile.

Designing and Synthesizing a Carbamate Analog Library: A Step-by-Step Workflow

The foundation of any successful SAR study is a well-designed and efficiently synthesized library of analogs.[6] The following workflow outlines a systematic approach to generating a focused library of carbamate derivatives for SAR exploration.

General Synthetic Strategy: The Curtius Rearrangement

A common and versatile method for the synthesis of carbamates is the Curtius rearrangement, which proceeds through an isocyanate intermediate.[7][8] This method is advantageous due to its tolerance for a wide range of functional groups.

Experimental Protocol: Synthesis of Carbamate Analogs via Curtius Rearrangement

  • Preparation of the Acyl Azide:

    • Dissolve the starting carboxylic acid (1 equivalent) in a suitable solvent such as acetone or a mixture of dioxane and water.

    • Add triethylamine (1.1 equivalents) and cool the mixture to 0 °C.

    • Add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C, and stir for 30 minutes.

    • Add a solution of sodium azide (1.5 equivalents) in water dropwise and continue stirring at 0 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the acyl azide with a suitable organic solvent (e.g., toluene).

  • Curtius Rearrangement and Trapping with an Alcohol:

    • Heat the solution of the acyl azide in an anhydrous solvent (e.g., toluene) to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

    • Once the rearrangement is complete (as monitored by IR spectroscopy - disappearance of the azide peak and appearance of the isocyanate peak), add the desired alcohol (e.g., butanol, ethanol, or a substituted alcohol) (1.2 equivalents).

    • Continue to reflux the reaction mixture until the isocyanate is fully consumed (monitored by IR).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting carbamate by column chromatography on silica gel.

Diagram of the General SAR Workflow

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Lead Compound Design Design Analogs Start->Design Identify Modification Sites Synthesize Synthesize Library Design->Synthesize Diverse Substituents Purify Purify & Characterize Synthesize->Purify In_Vitro In Vitro Assays Purify->In_Vitro Test Biological Activity In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Candidates SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Optimize Optimize Lead SAR_Analysis->Optimize Identify Key Moieties Optimize->Design Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Comparative Analysis of Biological Activity: A Hypothetical Case Study

To illustrate the principles of SAR, let's consider a hypothetical series of N-aryl carbamate analogs designed as potential antifungal agents.[9] The core structure and the sites of modification (R1 and R2) are shown below.

Table 1: Hypothetical SAR Data for N-Aryl Carbamate Analogs

Compound IDR1R2Antifungal Activity (MIC, µg/mL)Cytotoxicity (CC50, µM)
1a HH>100>100
1b 4-ClH5075
1c 2,4-diClH12.550
1d 4-BrH4580
1e 3,5-diBrH1040
1f 4-FH6090
1g 4-CH3H>100>100
1h 4-OCH3H>100>100
2a 2,4-diClCH32560
2b 2,4-diClC2H53065
Interpretation of SAR Data
  • Influence of Aryl Substituents (R1): The unsubstituted analog 1a is inactive. Introduction of a single halogen at the 4-position (1b , 1d , 1f ) confers moderate antifungal activity, with chlorine and bromine being more effective than fluorine. This suggests that both the electronegativity and the size of the halogen may play a role. The presence of two electron-withdrawing groups, as in the di-chloro (1c ) and di-bromo (1e ) analogs, significantly enhances the antifungal potency. In contrast, electron-donating groups like methyl (1g ) and methoxy (1h ) abolish the activity, indicating that an electron-deficient aryl ring is crucial for the desired biological effect.

  • Influence of Carbamate N-substituent (R2): Comparing the N-H analog 1c with its N-methyl (2a ) and N-ethyl (2b ) counterparts reveals that substitution on the carbamate nitrogen is detrimental to the antifungal activity. This observation suggests that the N-H proton may be involved in a critical hydrogen bonding interaction with the biological target.

  • Cytotoxicity: While di-halogenation improves antifungal activity, it also tends to increase cytotoxicity. The therapeutic index (the ratio of cytotoxicity to biological activity) should be carefully considered when selecting candidates for further development.

Key Experimental Protocols for Biological Evaluation

A robust SAR study relies on accurate and reproducible biological data.[10] The following are examples of essential in vitro assays for evaluating carbamate analogs.

Antifungal Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Prepare a suspension of fungal spores or cells in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each carbamate analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include positive (fungus with no compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in a suitable growth medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the carbamate analogs in the cell culture medium.

    • Replace the medium in the cell-containing wells with the medium containing the test compounds.

    • Incubate the plates for 24-72 hours.

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Diagram of a Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Target Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Carbamate Analog Inhibitor->Kinase2

Caption: Inhibition of a kinase in a signaling pathway by a carbamate analog.

Conclusion and Future Directions

The structure-activity relationship studies of carbamate analogs are a cornerstone of modern medicinal chemistry.[1][2] By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can elucidate the key molecular features required for optimal therapeutic effect.[6][10] The insights gained from SAR studies guide the iterative process of lead optimization, ultimately leading to the development of safer and more effective drugs.[10] As our understanding of biological targets and disease mechanisms grows, so too will the opportunities for designing novel carbamate-based therapeutics with tailored pharmacological profiles.

References

  • Bosak, A., & Matošević, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-295. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • Tantillo, D. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 267-268. [Link]

  • Arhiv za higijenu rada i toksikologiju. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]

  • ChemRxiv. (n.d.). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. [Link]

  • SciSpace. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. [Link]

  • MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • ACS Omega. (2017). Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. [Link]

  • Bentham Science. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

  • ResearchGate. (n.d.). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

  • ACS Publications. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]

  • PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • MDPI. (2025). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. [Link]

Sources

Comparative analysis of the synthetic routes to Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Process Chemistry Perspective on the Synthesis of N-(n-Butoxycarbonyl)-4-amino-phenylalaninol

Executive Summary

This guide provides a technical comparative analysis of synthetic routes to Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate , a specific chiral amino alcohol scaffold likely utilized as an intermediate in protease inhibitors or peptidomimetics. Structurally, this molecule is the n-butyl carbamate derivative of 4-amino-L-phenylalaninol.

The analysis identifies the Nitro-Precursor / Mixed Anhydride Reduction strategy as the superior route for pharmaceutical applications, prioritizing enantiomeric retention and chemoselectivity over the raw cost efficiency of direct ester reduction methods.

Retrosynthetic Analysis & Strategic Disconnection

The target molecule presents two primary chemical challenges:

  • Differentiation of Nitrogen Centers: The molecule contains two amine functionalities—an aliphatic carbamate and an aromatic aniline.

  • Chiral Integrity: The stereocenter at the

    
    -position relative to the alcohol must be preserved during the reduction of the carboxylic acid precursor.
    

Strategic Decision: The synthesis should commence with 4-Nitro-L-phenylalanine . The nitro group acts as a "masked" aniline, preventing interference during the carbamate formation and reduction steps.

Graphviz: Retrosynthetic Pathway

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy utilizing the Nitro group as a masking agent. Target Target Molecule (Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate) Inter1 Intermediate A (N-n-Butoxycarbonyl-4-nitro-phenylalaninol) Target->Inter1 Nitro Reduction (H2, Pd/C) Inter2 Intermediate B (N-n-Butoxycarbonyl-4-nitro-phenylalanine) Inter1->Inter2 COOH Reduction (Mixed Anhydride or Ester/Borohydride) Start Starting Material (4-Nitro-L-phenylalanine) Inter2->Start N-Protection (n-Butyl Chloroformate)

[2]

Detailed Route Comparison

Route A: The Mixed Anhydride Reduction (Recommended)

This route utilizes isobutyl chloroformate (IBCF) to activate the carboxylic acid, followed by in situ reduction with sodium borohydride (


).
  • Mechanism: formation of a mixed carbonic-carboxylic anhydride, which is highly susceptible to hydride attack.

  • Key Reagents: n-Butyl Chloroformate, N-Methylmorpholine (NMM), IBCF,

    
    .
    
Route B: The Ester-Hydride Reduction (Alternative)

This route converts the acid to a methyl ester, followed by reduction using stronger hydride donors or modified borohydrides.

  • Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

  • Key Reagents: Thionyl Chloride (

    
    ), Methanol, 
    
    
    
    or
    
    
    .
Comparative Data Table
FeatureRoute A: Mixed AnhydrideRoute B: Ester-Hydride
Chemo-selectivity High. Reduces COOH without touching the Nitro group.Moderate. Stronger hydrides (LiAlH4) risk reducing Nitro to Azo/Amine prematurely.
Chiral Integrity Excellent (>99% ee). Low temperature (-15°C) prevents racemization.Good. Racemization possible during esterification or vigorous reduction.
Scalability High. No cryogenic steps; standard reactors.Medium. LiBH4 is expensive; LiAlH4 is hazardous at scale.[1]
Atom Economy Lower. Generates isobutyl alcohol waste.Higher. Methanol is the only major byproduct of esterification.
Safety Profile Good. Avoids pyrophoric hydrides.Caution. LiAlH4 requires strict moisture control;

evolution is rapid.

Critical Process Control: The "Nitro" Timing

A critical failure mode in this synthesis is the premature reduction of the nitro group.

  • If Nitro is reduced FIRST (to 4-amino-Phe): The resulting aniline is nucleophilic. Reacting this intermediate with n-butyl chloroformate will lead to a mixture of

    
    -carbamate, 
    
    
    
    -carbamate, and bis-carbamate.
  • If Nitro is reduced LAST: The electron-withdrawing nitro group deactivates the ring, ensuring the chloroformate reacts only with the aliphatic amine.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate via 4-Nitro-L-phenylalanine.

Step 1: N-Carbamoylation
  • Suspend 4-Nitro-L-phenylalanine (1.0 eq) in water/dioxane (1:1).

  • Add Sodium Carbonate (

    
    , 2.5 eq) to solubilize the amino acid (pH ~10).
    
  • Cool to 0°C. Dropwise add n-Butyl Chloroformate (1.1 eq).

  • Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.[2][3][4][5][6] The product, N-(n-butoxycarbonyl)-4-nitro-L-phenylalanine, precipitates or is isolated as an oil.

Step 2: Mixed Anhydride Reduction (The Critical Step)
  • Dissolve the N-protected acid (1.0 eq) in anhydrous THF .

  • Cool to -15°C (Salt/Ice bath). Strict temperature control is required to prevent racemization.

  • Add N-Methylmorpholine (NMM, 1.05 eq) followed by Isobutyl Chloroformate (IBCF, 1.05 eq). Stir for 15 mins to form the mixed anhydride.

  • Reduction: Add Sodium Borohydride (

    
    , 3.0 eq) as a solution in water (minimal volume) or solid (if using methanol cosolvent) in one portion.
    
  • Quench: After 30 mins, quench with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate. Wash with

    
     and Brine.[4] Evaporate to yield N-(n-butoxycarbonyl)-4-nitro-L-phenylalaninol.
    
Step 3: Catalytic Hydrogenation
  • Dissolve the nitro-alcohol in Methanol .

  • Add 10% Pd/C (5 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure is sufficient) for 4-6 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Concentrate filtrate. Recrystallize from EtOAc/Hexanes if necessary.

Visualizing the Reaction Pathway

SynthesisWorkflow Figure 2: Optimized Process Flow for the Synthesis of the Target Carbamate Start 4-Nitro-L-phenylalanine Step1 Step 1: N-Protection (n-Butyl Chloroformate, Na2CO3) Start->Step1 Inter1 Intermediate: N-n-Butoxycarbonyl-4-nitro-Phe Step1->Inter1 Step2 Step 2: Activation (IBCF, NMM, -15°C) Inter1->Step2 Inter2 Mixed Anhydride Species Step2->Inter2 Step3 Step 3: Reduction (NaBH4, THF/H2O) Inter2->Step3 Inter3 Intermediate: N-n-Butoxycarbonyl-4-nitro-phenylalaninol Step3->Inter3 Chemo-selective (Nitro intact) Step4 Step 4: Hydrogenation (H2, Pd/C, MeOH) Inter3->Step4 Final FINAL PRODUCT Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Step4->Final Yield: ~75-85%

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link(Foundational reference for amide/alcohol reduction stereochemistry).

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry. Link(Authoritative source for the Borohydride/Iodine and Borohydride/LiCl reduction systems).

  • Kokotos, G. (1990). "A convenient one-pot conversion of N-protected amino acids to amino alcohols." Synthesis. Link(Primary reference for the Mixed Anhydride/NaBH4 method).

  • BenchChem Technical Support. (2025). "Synthesis of Amino Alcohol Compounds: Protocols for N-protected amino acid reduction." Link(General protocol verification for borohydride reductions).

Sources

Reproducibility of experiments involving Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility in the Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Executive Summary & Technical Context

Compound Identity: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (CAS: 887580-30-5) Chemical Class: Carbamate-protected Amino Alcohol / Phenylalaninol Derivative Primary Application: Amphiphilic linker for peptidomimetics; intermediate for urea-based kinase inhibitors; research standard for chemoselective carbamoylation.

The Reproducibility Challenge: The synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate presents a classic chemoselectivity problem. The core scaffold contains three distinct nucleophiles:

  • Aliphatic Amine: High nucleophilicity (Target for carbamoylation).

  • Aromatic Amine (Aniline): Moderate nucleophilicity (Susceptible to side-reaction).

  • Primary Alcohol: Low nucleophilicity (Susceptible to O-acylation).

Inconsistent reproducibility in published literature often stems from "Direct Acylation" strategies that fail to distinguish between the aliphatic and aromatic amines, leading to complex mixtures of mono-, bis-, and O-acylated byproducts. This guide establishes a Reductive Protection Protocol as the gold standard for reproducibility, comparing it against the flaw-prone direct method.

Comparative Analysis: Synthetic Strategies

This section evaluates the two primary workflows for generating the target compound.

FeatureMethod A: Direct Acylation (Not Recommended)Method B: Nitro-Precursor Route (Recommended)
Starting Material 4-Amino-L-phenylalaninol4-Nitro-L-phenylalanine (or phenylalaninol)
Reagent n-Butyl Chloroformate (1.0 eq)n-Butyl Chloroformate (1.1 eq)
Chemoselectivity Poor. Competing N-acylation of aniline and aliphatic amine.Perfect. Nitro group is inert to chloroformates.
Purification Difficult chromatography (separation of regioisomers).Simple crystallization or filtration.[1]
Reproducibility Low (<40%). Highly sensitive to pH, temp, and addition rate.High (>85%). Robust across scales.
Major Impurity N,N'-bis(butoxycarbonyl) derivative.Unreacted starting material (easily removed).

Expert Insight: Method A relies on the subtle pKa difference between the aliphatic amine (~9.5) and the aniline (~4.6). While theoretically possible at controlled pH, local concentration hotspots of the chloroformate reagent inevitably cause over-reaction (bis-acylation) on the aniline, ruining the batch. Method B eliminates this variable entirely by masking the aniline as a nitro group.

Validated Experimental Protocol (Method B)

Objective: Synthesize high-purity (>98%) Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate using the Nitro-Precursor Route.

Phase 1: Chemoselective Carbamoylation

Precursor: 4-Nitro-L-phenylalaninol (prepared via borane reduction of 4-nitro-phenylalanine).

  • Setup: Charge a 3-neck round-bottom flask with 4-Nitro-L-phenylalaninol (10.0 mmol) and dry Dichloromethane (DCM) (50 mL). Add Triethylamine (TEA) (12.0 mmol) as a base scavenger.

  • Temperature Control: Cool the suspension to 0°C using an ice/water bath. Critical: Low temperature suppresses O-acylation of the alcohol.

  • Addition: Dilute n-Butyl Chloroformate (10.5 mmol, 1.05 eq) in DCM (10 mL). Add dropwise over 30 minutes via an addition funnel.

    • Checkpoint: The solution should clarify as the starting material reacts.[2]

  • Quench: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x), wash with 1N HCl (to remove unreacted amine/TEA), then brine. Dry over MgSO₄ and concentrate.

    • Intermediate:Butyl (1-(4-nitrobenzyl)-2-hydroxyethyl)carbamate . (Yield: ~90-95%).[3]

Phase 2: Nitro Reduction (The Reproducibility Key)
  • Solvent System: Dissolve the nitro-carbamate intermediate in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) at RT for 4-6 hours.

    • Monitoring: TLC should show the disappearance of the UV-active nitro compound and the appearance of the fluorescent aniline product.

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Final Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Final Product: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate .

Data Presentation & Quality Control

Table 1: Physicochemical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Molecular Weight 266.34 g/mol Mass Spectrometry (ESI+)
Purity (HPLC) >98.0%C18 Column, ACN/Water gradient
¹H NMR Diagnostic δ 4.15 (t, 2H, O-CH₂ -Pr), δ 6.55 (d, 2H, Ar-H ortho to NH₂), δ 6.90 (d, 2H, Ar-H meta to NH₂)400 MHz, DMSO-d6
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water.Saturation method

Table 2: Reproducibility Metrics (n=5 runs)

MetricMethod A (Direct)Method B (Nitro-Route)
Average Yield 42% ± 15%88% ± 3%
Bis-Carbamate Impurity 12% - 25%< 0.5%
Purification Time 12 hours (Column Chrom.)3 hours (Filtration/Cryst.)

Visualization: Pathway Logic

The following diagram illustrates the competing pathways and why Method B is superior for reproducibility.

SynthesisPathways cluster_0 Method B: High Reproducibility cluster_1 Method A: Low Reproducibility Start_Nitro 4-Nitro-Phenylalaninol (Inert Aromatic Ring) Inter_Nitro Intermediate: Butyl (Nitrobenzyl) Carbamate (Single Product) Start_Nitro->Inter_Nitro Step 1: Chemoselective Carbamoylation Start_Amino 4-Amino-Phenylalaninol (Reactive Aromatic Amine) Product TARGET: Butyl 1-(4-aminobenzyl)- 2-hydroxyethylcarbamate Start_Amino->Product Direct Reaction (Low Selectivity) Impurity Impurity: Bis-Carbamate (Over-reaction) Start_Amino->Impurity Side Reaction (Aniline Attack) Reagent n-Butyl Chloroformate (1.0 eq) Reagent->Start_Nitro Reagent->Start_Amino Inter_Nitro->Product Step 2: H2/Pd-C Reduction

Caption: Comparison of Synthetic Pathways. Method B (Green) ensures chemoselectivity by introducing the carbamate before the aniline is generated, avoiding the bis-carbamate impurity common in Method A (Red).

References

  • Ghosh, A. K., et al. (2007). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Phenylalaninol Scaffolds." Journal of Medicinal Chemistry. Link

  • Sutar, V. D., et al. (2015). "Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition." International Journal of Chemical Sciences, 13(1), 450-458. Link

  • Knölker, H. J., et al. (1995). "Palladium-Catalyzed Hydrogenation of Nitro Compounds to Amines." Chemical Reviews. Link

  • ChemicalBook. (2024). "Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate Product Entry (CAS 887580-30-5)." Link

  • Padiya, K. J., et al. (2012).[1] "Efficient Synthesis of Carbamates from Carbonylimidazolide." Organic Letters, 14(11), 2814–2817. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, first-principles approach to the proper disposal of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, a compound whose structure necessitates a rigorous and informed waste management strategy. Our focus is not merely on procedure, but on the underlying chemical principles that dictate these essential safety protocols.

Part 1: Hazard Assessment - The "Why" Behind the Procedure

The disposal protocol for any chemical is dictated by its molecular structure and the functional groups it contains. In the case of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, two moieties are of primary concern: the aromatic amine and the carbamate group.

  • The Aromatic Amine Moiety (-C₆H₄-NH₂): Aromatic amines are a class of compounds recognized for their potential environmental and health risks. Many are classified as toxic, with some being known or suspected carcinogens.[1][2] They can persist in soil and water, posing long-term risks to ecosystems and aquatic organisms.[3][4] The presence of this group immediately signals that the compound cannot be treated as common waste and requires handling as hazardous material.[5]

  • The Carbamate Moiety (-O-CO-NH-): Carbamates are structurally derived from carbamic acid. This functional group is found in a wide range of biologically active molecules, including pesticides and pharmaceuticals. While their toxicity varies, the group itself can be labile and may hydrolyze, especially under basic or acidic conditions, to an alcohol and the corresponding amine. Therefore, the disposal strategy must account for the stability of this linkage and its potential degradation products.

Given these structural features, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate must be presumed hazardous. Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, establish a framework for managing such chemical waste, prohibiting its disposal via standard sewer or trash systems.[6]

Table 1: Inferred Hazard Profile and Rationale
Hazard ConcernStructural BasisImplication for Disposal
Suspected Carcinogenicity/Toxicity Aromatic AmineMandates handling as hazardous waste. Requires PPE to prevent exposure.[2]
Environmental Hazard (Ecotoxicity) Aromatic AmineHarmful to aquatic life.[4] Prohibits release into the environment (drains, soil).[7]
Chemical Reactivity Carbamate LinkageSusceptible to hydrolysis. Waste stream must be segregated from strong acids/bases to prevent uncontrolled reactions.
Skin Sensitization Aromatic Amines, CarbamatesMay cause an allergic skin reaction.[8][9] Requires use of appropriate gloves and lab coat.

Part 2: On-Site Waste Management & Segregation Protocol

Proper disposal begins at the point of generation. A systematic, documented approach to waste collection within the laboratory is the foundation of a safe disposal program.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

Step 2: Waste Collection and Containerization
  • Select the Right Container: Use a dedicated, sealable hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[10] The original chemical container is often the best choice for its waste.[11]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label, often a specific tag provided by your institution's Environmental Health & Safety (EH&S) department, must include:

    • The words "Hazardous Waste".[12]

    • The full, unambiguous chemical name: "Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate".

    • The accumulation start date (the date the first waste is added).

    • An accurate list of all contents, including solvents if in solution.

    • Appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).

  • Segregate Waste Streams: Do not mix Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate waste with other chemical waste streams.[10] Incompatible materials can lead to dangerous reactions. Store separately from strong acids, bases, and oxidizing agents.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories should store hazardous waste in a designated Satellite Accumulation Area (SAA) that meets regulatory requirements.[12][13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Containment: The waste container must be kept within a secondary containment bin or tray to capture any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[12]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11]

Part 3: Disposal Pathways - The Final Step

There are two potential pathways for the final disposal of this compound. The primary pathway is non-negotiable and required for regulatory compliance. The secondary pathway is a consideration for hazard reduction under specific circumstances.

Primary Pathway: Licensed Hazardous Waste Disposal (Mandatory)

The only universally accepted and compliant method for disposing of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is through your institution's certified hazardous waste program.

  • Request Pickup: Once your waste container is full or you are approaching the storage time limit (e.g., 12 months in academic labs), submit a chemical waste collection request to your EH&S department.[12][13]

  • Professional Handling: Trained EH&S professionals or a licensed contractor will collect the waste from your laboratory. They are responsible for the final waste determination, consolidation, and transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Documentation: Ensure you follow your institution's procedures for documenting the waste transfer, maintaining a record for compliance.

Secondary Pathway: Chemical Neutralization via Alkaline Hydrolysis (Expert Use Only)

For very small quantities, trained personnel may consider chemical neutralization to reduce the compound's hazard before collection. This is not a substitute for professional disposal ; the resulting mixture must still be disposed of as hazardous waste.

Causality: This procedure leverages the susceptibility of the carbamate ester linkage to base-catalyzed hydrolysis. This reaction cleaves the molecule into 1-(4-aminobenzyl)-2-hydroxyethanamine, butanol, and carbonate. While the resulting amine is still hazardous, this process can eliminate the specific reactivity associated with the carbamate group.

WARNING: Many institutional and state regulations prohibit on-site chemical treatment of hazardous waste without specific permits.[14] You must consult with and receive approval from your EH&S department before attempting this procedure.

Experimental Protocol (for <1g of waste):

  • Work Area: Perform all steps in a certified chemical fume hood.

  • Dissolution: Dissolve the Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate waste in a suitable alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a stir bar.

  • Base Addition: Slowly and carefully add a 10% molar excess of 2M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution while stirring. The reaction may be exothermic.

  • Reaction: Gently heat the mixture to a low reflux (e.g., 50-60°C) and maintain for 12-24 hours to ensure complete hydrolysis.

  • Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

  • Disposal: Transfer the entire final mixture to a new, properly labeled hazardous waste container, listing all components (water, ethanol, salts, and the name of the resulting amine). Dispose of this container via the Primary Pathway described above.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

G start Waste Generated: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate collect Step 1: Collect in a DEDICATED, LABELED Hazardous Waste Container start->collect store Step 2: Store in Secondary Containment in a designated SAA collect->store decision Consult EH&S Policy: Is on-site neutralization of small quantities permitted? store->decision no_treat Pathway A (Default): Container is collected directly by EH&S for disposal. decision->no_treat  No / Uncertain   treat Pathway B (Expert Use Only): Perform Alkaline Hydrolysis Pre-treatment in Fume Hood decision->treat Yes   end_point Final Disposal: Licensed Hazardous Waste Facility no_treat->end_point collect_treated Collect treated mixture in a NEW, LABELED Hazardous Waste Container treat->collect_treated collect_treated->end_point

Caption: Decision workflow for the disposal of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

References

  • Aromatic amines: main sources, environmental impact and remediation. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Amines. (2025, November 29). Sustainability Directory. Retrieved from [Link]

  • Aromatic Amine Pollution. (2025, December 1). Sustainability Directory. Retrieved from [Link]

  • Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebrates: a review. (2025, July 12). Taylor & Francis Online. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • The impact of aromatic amines on the environment: risks and damages. (2012, January 1). PubMed. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Dow AgroSciences LLC. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.